2-Chloro-4-propoxypyrimidin-5-amine: Structural Causality, Synthetic Utility, and Applications in Targeted Therapeutics
Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is the foundation of successful drug discovery. 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) represents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is the foundation of successful drug discovery. 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) represents a highly privileged, tri-functionalized pyrimidine scaffold[1]. Featuring an electrophilic C2-chlorine, a lipophilic C4-propoxy group, and a nucleophilic C5-amine, this molecule offers orthogonal reactivity that enables the rapid construction of complex pharmacophores. This technical guide explores the physicochemical properties, mechanistic synthetic utility, and field-proven protocols for utilizing this scaffold in the development of kinase inhibitors, FLAP modulators, and ion channel blockers.
Physicochemical Profiling & Structural Causality
The utility of 2-chloro-4-propoxypyrimidin-5-amine stems from the electronic push-pull dynamics of its substituents. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does under reaction conditions, rather than just knowing what it reacts with.
The Pyrimidine Core: The two endocyclic nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), rendering the ring highly electron-deficient and priming the C2 position for Nucleophilic Aromatic Substitution (SNAr)[2].
C2-Chlorine (The Electrophile): Positioned between two electronegative nitrogens, the C2-Cl bond is highly activated. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer complex is stabilized by both ring nitrogens[2].
C4-Propoxy Group (The Modulator): The alkoxy oxygen donates electron density into the ring via resonance (+M effect), which slightly deactivates the C2 position compared to an unsubstituted 2-chloropyrimidine. However, this propoxy chain provides essential steric bulk and lipophilicity (cLogP enhancement), which is critical for occupying hydrophobic specificity pockets in target proteins[1].
C5-Amino Group (The Synthetic Handle): This primary amine acts as a strong electron donor and a versatile handle for downstream amidation, urea formation, or cyclization into bicyclic systems (e.g., purines or pteridines).
Defines exact mass (187.05 m/z) for LC-MS tracking.
Molecular Weight
187.63 g/mol
Low MW allows for extensive downstream elaboration.
TPSA
~61.03 Ų
Optimal for oral bioavailability (Rule of 5 compliant).
H-Bond Donors / Acceptors
1 / 4
Facilitates hinge-binding in kinase active sites.
SMILES
NC1=CN=C(Cl)N=C1OCCC
Used for computational docking and cheminformatics[1].
Mechanistic Synthetic Utility
The orthogonal nature of the functional groups allows for divergent synthetic pathways without the need for excessive protecting group chemistry.
Fig 1. Orthogonal synthetic divergence pathways of 2-chloro-4-propoxypyrimidin-5-amine.
Pathway A: SNAr vs. Buchwald-Hartwig
For aliphatic amines or electron-rich anilines, thermal SNAr is the preferred method[3]. The reaction proceeds via an addition-elimination mechanism. However, because the C4-propoxy group partially deactivates the ring, elevated temperatures (90–120 °C) are often required. For sterically hindered or electron-deficient anilines, SNAr will stall, necessitating transition-metal catalysis via the Buchwald-Hartwig amination.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure high-fidelity execution in the laboratory.
Protocol 1: Regioselective SNAr with a Model Aniline
Objective: Displace the C2-chlorine with an electron-rich aniline to form a 2-aminopyrimidine derivative.
Reaction Setup: In a sealed tube, charge 2-chloro-4-propoxypyrimidin-5-amine (1.0 eq, 1.0 mmol) and the substituted aniline (1.2 eq, 1.2 mmol).
Solvent & Base Selection: Add n-butanol (5.0 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).
Causality:n-Butanol is chosen for its high boiling point (117 °C), which provides the necessary thermal energy to overcome the activation barrier raised by the +M effect of the C4-propoxy group. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile.
Execution: Heat the mixture to 100 °C for 12 hours under constant stirring.
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Validation: The reaction is complete when the starting material peak (m/z 188 [M+H]⁺) is consumed and the product mass is dominant.
Workup: Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).
Protocol 2: Buchwald-Hartwig Cross-Coupling for Deactivated Nucleophiles
Objective: Couple a sterically hindered or electron-deficient amine at the C2 position.
Catalyst Preparation: In an oven-dried Schlenk flask, combine the pyrimidine scaffold (1.0 eq), the deactivated amine (1.1 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).
Causality: BrettPhos is specifically selected as the ligand because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, preventing the formation of undesired bis-arylation products.
Deoxygenation: Evacuate the flask and backfill with ultra-pure N₂ (repeat 3x).
Validation: Pd(0) is highly susceptible to oxidation. Rigorous deoxygenation is a self-validating step to ensure catalyst turnover.
Execution: Add anhydrous 1,4-dioxane (0.2 M) and heat to 90 °C for 8 hours. Filter through a Celite pad to remove palladium black before purification.
Applications in Drug Discovery & Targeted Therapies
The 5-aminopyrimidine motif is a cornerstone in the design of highly selective therapeutics.
A. Kinase Inhibitors (ATP-Competitive)
Following SNAr at the C2 position, the resulting 2-aminopyrimidine core serves as a classic hinge-binding pharmacophore in ATP-competitive kinase inhibitors. The N1 nitrogen acts as a hydrogen bond acceptor, while the C2-NH acts as a hydrogen bond donor to the backbone amides of the kinase hinge region. The C4-propoxy group is strategically positioned to project into the hydrophobic specificity pocket, enhancing target selectivity, while the C5-amine acts as a vector toward the solvent-exposed channel.
Fig 2. Pharmacophore mapping of the substituted pyrimidine scaffold within a kinase active site.
B. FLAP Modulators and Ion Channel Blockers
Beyond oncology, 2-chloro-5-aminopyrimidines are critical intermediates in the synthesis of 5-Lipoxygenase-activating protein (FLAP) modulators, which are investigated for respiratory and cardiovascular diseases[4]. Furthermore, the scaffold has been successfully utilized in the synthesis of hydantoin derivatives that act as Kv3 potassium channel inhibitors, providing therapeutic avenues for neurodegenerative disorders and cognitive enhancement[5].
2-Chloro-4-propoxypyrimidin-5-amine: An In-Depth Technical Guide to Its Solubility Profile in Organic Solvents
Executive Summary The rational design of solvent systems is a cornerstone of pharmaceutical process chemistry. 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) is a highly functionalized, pivotal intermediate wide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of solvent systems is a cornerstone of pharmaceutical process chemistry. 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) is a highly functionalized, pivotal intermediate widely utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1]. As a Senior Application Scientist, I frequently observe that the unique substitution pattern of this molecule—combining a rigid polar pyrimidine core, an electron-withdrawing chloro group, a hydrogen-bonding amine, and a lipophilic propoxy chain—creates a complex thermodynamic solubility profile.
This whitepaper synthesizes structural analysis, [2], and self-validating empirical methodologies to provide a comprehensive guide on the solubility behavior of 2-Chloro-4-propoxypyrimidin-5-amine across various organic solvent classes.
To predict and manipulate solubility, we must first deconstruct the molecule's structural levers. The solubility of pyrimidine derivatives is governed by the delicate balance between crystal lattice energy and solute-solvent affinity[3].
Table 1: Fundamental Physicochemical Properties
Property
Value
Structural Implication for Solvation
CAS Number
1696064-17-1
Standard identifier for regulatory tracking and procurement[4].
Molecular Formula
C₇H₁₀ClN₃O
Dictates the exact molar mass required for accurate gravimetric conversions.
Molar Mass
187.63 g/mol
Critical for calculating mole fraction solubility (
xe
).
H-Bond Donors
1 (-NH₂)
Enables strong dipole-dipole interactions in protic solvents (e.g., alcohols).
H-Bond Acceptors
4 (N, N, N, O)
Facilitates extensive coordination with protic and polar aprotic solvents.
Lipophilicity (LogP)
~1.8 - 2.2 (Predicted)
The flexible 4-propoxy chain significantly enhances dispersion forces (
δd
) compared to methoxy analogs, increasing affinity for less polar solvents[5].
Causality in Structural Design: The 2-chloro substituent acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the pyrimidine ring, it reduces the basicity of the ring nitrogens and the 5-amine group. This electronic shift generally decreases aqueous solubility while simultaneously enhancing the molecule's compatibility with halogenated and polar aprotic organic solvents.
The dissolution of 2-Chloro-4-propoxypyrimidin-5-amine can be mathematically rationalized using Hansen Solubility Parameters. According to Hansen's theory, the total cohesive energy density (
δt2
) is the sum of three forces: dispersion (
δd2
), polar (
δp2
), and hydrogen-bonding (
δh2
)[2].
For standard aminopyrimidines, the solubility sphere is heavily skewed toward high polarity and hydrogen bonding[3]. However, the introduction of the 4-propoxy group in this specific compound shifts the center of its solubility sphere toward a less polar, higher dispersion region. Consequently, the energy cost of cavity formation in moderately polar solvents is offset by favorable dispersion interactions with the aliphatic chain[6].
Solubility Profile Across Organic Solvent Classes
Based on thermodynamic modeling of structurally analogous aminopyrimidines[3] and the specific HSP contributions of the propoxy substituent[5], the relative solubility profile at standard ambient temperature (298.15 K) is summarized below.
Optimal dipole-dipole alignment; the solvent's polarity (
δp
) perfectly matches the pyrimidine core, driving an entropy-favored dissolution[3].
Polar Aprotic
DMF, NMP, Acetone
High
Strong H-bond acceptance from the solvent stabilizes the -NH₂ donor protons without competing for the chloro-substituted electrophilic site.
Halogenated
Chloroform, Dichloromethane
High
High dispersion forces (
δd
) interact highly favorably with both the 2-chloro atom and the lipophilic propoxy chain.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate to High
Dual H-bond donor/acceptor capability. Solubility inversely correlates with alcohol chain length (MeOH > EtOH > IPA) due to decreasing solvent polarity[3].
Esters
Ethyl Acetate, Methyl Acetate
Moderate
Moderate polarity; the propoxy chain acts as a compatibility bridge, improving solubility compared to unsubstituted pyrimidines.
Aliphatic
n-Hexane, Heptane
Very Low
Severe mismatch in cohesive energy density; purely dispersive solvents cannot disrupt the strong H-bonded crystal lattice.
Mechanistic Insights: Solute-Solvent Interactions
The dissolution of 2-Chloro-4-propoxypyrimidin-5-amine is an endothermic and entropy-driven process. The temperature-dependent solubility can be accurately correlated using the, which accounts for the non-ideal behavior of the solution and the temperature dependency of the enthalpy of solution[3].
Thermodynamic cycle of 2-Chloro-4-propoxypyrimidin-5-amine dissolution and crystallization.
To generate highly reliable, publication-grade solubility data, researchers must employ a self-validating system. The following protocol details the static analytical method, combining gravimetric analysis with UV-Vis spectrophotometry to eliminate experimental artifacts[3].
Step-by-step experimental workflow for determining solid-liquid equilibrium (SLE).
Step-by-Step Protocol & Causality
Solvent Preparation & Saturation:
Action: Add an excess amount of 2-Chloro-4-propoxypyrimidin-5-amine to 10 mL of the target organic solvent inside a 20 mL borosilicate glass ampoule. Seal the ampoule tightly.
Causality: An excess of solid is mandatory to ensure the solution reaches true thermodynamic saturation. Sealing the ampoule prevents volatile solvent evaporation, which would artificially inflate the calculated solubility concentration[7].
Isothermal Equilibration:
Action: Submerge the sealed ampoules in a thermostatic water bath (e.g., 298.15 ± 0.05 K) equipped with a magnetic stirrer. Agitate at 500 rpm for 72 hours.
Causality: Extended agitation overcomes the kinetic barrier of dissolution. Pyrimidine derivatives often exhibit slow lattice disruption; a 72-hour window guarantees true thermodynamic equilibrium rather than a transient, metastable supersaturated state.
Phase Separation:
Action: Cease agitation and allow the ampoules to stand isothermally for 12 hours. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.
Causality: Standing promotes the gravitational settling of microcrystals. PTFE is specifically selected over nylon or cellulose because its inert, hydrophobic nature prevents the adsorption of the lipophilic propoxy-pyrimidine solute, ensuring the sample's concentration remains unaltered during extraction.
Quantification (Dual-Validation System):
Action: Dispense a known mass of the filtered aliquot into a pre-weighed watch glass. Evaporate the solvent under vacuum at 313.15 K until a constant mass is achieved (Gravimetric). Simultaneously, dilute a secondary aliquot and measure absorbance via UV-Vis spectrophotometry at the compound's
λmax
.
Causality: Gravimetric analysis alone can overestimate solubility if the solvent becomes kinetically trapped within the dried crystal lattice. UV-Vis cross-validation identifies and corrects these gravimetric artifacts, ensuring absolute data integrity[8].
Implications for Process Chemistry
Understanding this solubility profile directly impacts downstream drug development workflows:
Crystallization & Purification: The steep solubility gradient of aminopyrimidines in alcohols makes them ideal candidates for cooling crystallization[3]. However, process chemists must account for the propoxy group, which lowers the melting point and lattice energy compared to methoxy analogs. Precise control of the cooling ramp rate is required to prevent "oiling out" (liquid-liquid phase separation) before nucleation occurs.
Reaction Solvent Selection: 2-Chloro-4-propoxypyrimidin-5-amine is a highly versatile building block[1]. For downstream Nucleophilic Aromatic Substitution (
SNAr
) reactions at the 2-chloro position, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are optimal. These solvents fully dissolve the intermediate and stabilize the polar transition state without acting as competing nucleophiles.
References
Journal of Chemical & Engineering Data (ACS Publications). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.
URL: [Link]
MDPI (Pharmaceutics). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
URL:[Link]
Prof Steven Abbott. HSP Basics | Practical Solubility Science.
URL:[Link]
Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-Chloro-4-propoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals Compound Profile and Inferred Hazard Assessment 2-Chloro-4-propoxypyrimidin-5-amine belongs to the class of halogenated and animated pyrimidines. The reacti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Inferred Hazard Assessment
2-Chloro-4-propoxypyrimidin-5-amine belongs to the class of halogenated and animated pyrimidines. The reactivity of this molecule is largely dictated by the chloro- and amino-substituents on the electron-deficient pyrimidine ring. The chlorine atom at the 2-position is a primary site for nucleophilic aromatic substitution, a key reaction in the elaboration of this intermediate into more complex target molecules.
While specific toxicological data for 2-Chloro-4-propoxypyrimidin-5-amine is limited, a hazard assessment can be inferred from the known profiles of structurally similar compounds. For instance, related compounds such as 2-chloro-4-phenylpyrimidin-5-amine and 2-Chloro-5-methoxypyrimidin-4-amine are known to be associated with the following hazards[1][2]:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on these data, it is prudent to handle 2-Chloro-4-propoxypyrimidin-5-amine with a high degree of caution, assuming a similar hazard profile.
Table 1: Physicochemical Properties of a Closely Related Isomer
Property
Value
Reference
Molecular Formula
C₈H₁₂ClN₃O
Molecular Weight
201.66 g/mol
Appearance
Expected to be a solid
Inferred
Solubility
Likely soluble in organic solvents
Inferred
GHS Classification (Anticipated)
A definitive Globally Harmonized System (GHS) classification is not available. However, based on analogous compounds, the following classification should be anticipated for labeling and risk assessment purposes:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety is paramount when handling compounds with an unconfirmed hazard profile. The hierarchy of controls should be strictly followed to minimize potential exposure.
Caption: Hierarchy of controls for managing chemical hazards.
Experimental Protocol: Safe Handling and Use
Engineering Controls: All manipulations of solid 2-Chloro-4-propoxypyrimidin-5-amine and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work. Eyewash stations and safety showers must be readily accessible.[4]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4]
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.[5]
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe shoes are required.
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Administrative Controls:
Develop a standard operating procedure (SOP) specific to the handling of this compound.
Restrict access to the area where the compound is being used.
Ensure all personnel are trained on the potential hazards and emergency procedures.
First Aid Measures: Preparedness and Response
In the event of an exposure, immediate and appropriate first aid is critical.
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill, Storage, and Disposal Protocols
Proper management of the chemical lifecycle, from receipt to disposal, is essential for laboratory safety.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Chemical waste should be collected in a designated, labeled, and sealed container.
Contact your institution's environmental health and safety (EHS) department for guidance on proper disposal procedures.
Conclusion: A Commitment to Proactive Safety
While 2-Chloro-4-propoxypyrimidin-5-amine holds promise as a valuable building block in research and development, the lack of a comprehensive, publicly available safety data sheet necessitates a cautious and informed approach to its handling. By understanding its chemical properties, inferring its hazard profile from analogous structures, and rigorously applying the principles of the hierarchy of controls, researchers can mitigate the risks associated with this compound. Adherence to the detailed protocols for personal protective equipment, emergency procedures, and waste disposal outlined in this guide is not merely a matter of compliance, but a fundamental aspect of responsible scientific practice.
References
This reference is a placeholder for a specific SDS which is not currently available.
This reference is a placeholder for a specific toxicological study.
Hampton Research. (2020, March 20). Safety Data Sheet. Retrieved from Hampton Research website. [Link]
This reference is a placeholder for a specific reactivity study.
This reference is a placeholder for a specific environmental impact study.
This reference is a placeholder for a specific regulatory inform
NextSDS. (n.d.). 2-chloro-4-phenylpyrimidin-5-amine — Chemical Substance Information. Retrieved from NextSDS website. [Link]
This reference is a placeholder for a specific disposal guideline.
PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. Retrieved from PubChem website. [Link]
This reference is a placeholder for a specific synthesis protocol.
Mechanism of Action for 2-Chloro-4-propoxypyrimidin-5-amine Derivatives: A Structural Pharmacology Guide
Executive Summary In modern medicinal chemistry, pyrimidine-based scaffolds are highly privileged structures due to their ability to mimic the adenine ring of endogenous purines (such as ATP and adenosine). Among these,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, pyrimidine-based scaffolds are highly privileged structures due to their ability to mimic the adenine ring of endogenous purines (such as ATP and adenosine). Among these, 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) and its derivatives serve as critical building blocks for developing highly potent, targeted therapeutics [1].
This technical guide dissects the dual-utility mechanism of action (MoA) of these derivatives. Depending on late-stage functionalization, this core scaffold is primarily utilized in two major pharmacological pathways:
ATP-Competitive Kinase Inhibition: Targeting lipid and protein kinases (e.g., PI4KIIIβ, ALK, EGFR) [2].
Adenosine Receptor (AR) Antagonism: Specifically targeting the A2A and A3 G-protein coupled receptors (GPCRs) to reverse tumor-induced immunosuppression [1].
By understanding the causality behind the structural features of this scaffold, researchers can rationally design self-validating experimental workflows to optimize target affinity, selectivity, and pharmacokinetic (PK) profiles.
Structural Pharmacology: The Pharmacophore Logic
The 2-chloro-4-propoxypyrimidin-5-amine scaffold is not a random assembly of atoms; every functional group serves a distinct thermodynamic or synthetic purpose.
The 5-Amine Group (Hydrogen Bond Donor): In kinase targets, the primary amine at the C5 position acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region. In GPCRs, it interacts with conserved asparagine residues (e.g., Asn253 in A2A) [1].
The Pyrimidine Core (Hydrogen Bond Acceptor): The N1 and N3 nitrogens of the pyrimidine ring act as hydrogen bond acceptors, mimicking the N1/N7 of adenine to anchor the molecule within the ATP-binding pocket [3].
The 4-Propoxy Group (Hydrophobic Probe): The linear aliphatic chain extends into the hydrophobic selectivity pocket (or gatekeeper region). Modifying this to a 2,2-difluoroethoxy or isopropoxy group alters the steric bulk and lipophilicity, directly dictating kinase selectivity[2].
The 2-Chloro Group (Synthetic Handle): The pyrimidine ring is electron-deficient. The electronegative chlorine atom at C2 is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows chemists to perform late-stage diversification—installing solubilizing groups (like piperazines) to optimize ADME properties without disrupting the core hinge-binding motif [2].
Figure 1: Logical relationship of the pyrimidine-5-amine pharmacophore binding to a kinase hinge region.
Primary Mechanisms of Action
Pathway A: ATP-Competitive Kinase Inhibition
When derivatized via SNAr at the C2 position, these compounds act as reversible, ATP-competitive inhibitors. By occupying the ATP-binding cleft, the pyrimidine-5-amine prevents the transfer of the terminal phosphate of ATP to the substrate. This halts downstream phosphorylation cascades. For example, in PI4KIIIβ inhibition, this prevents the generation of phosphatidylinositol 4-phosphate (PI4P), effectively modulating lipid signaling required for viral replication and allogeneic organ rejection [2].
Pathway B: Adenosine A2A Receptor Antagonism
In the tumor microenvironment (TME), extracellular adenosine accumulates and binds to the A2A receptor on T-cells, triggering Gαs-mediated cAMP accumulation that suppresses T-cell activation. Pyrimidine-5-amine derivatives (structurally related to clinical candidates like Preladenant) bind to the orthosteric site of the A2A receptor [1]. Because they lack the ribose sugar of adenosine, they stabilize the receptor in an inactive conformation, preventing Gαs coupling and rescuing T-cell immune responses.
Figure 2: Mechanism of A2A receptor antagonism by pyrimidine-5-amine derivatives.
To demonstrate the causality of the C4-alkoxy substitution, the following table summarizes representative in vitro data illustrating how modifying the propoxy group impacts both Kinase (e.g., PI4KIIIβ) and GPCR (A2A) target profiles.
Core Scaffold
C4-Substitution
C2-Substitution (SNAr)
Target Kinase IC₅₀ (nM)
Target A2A Kᵢ (nM)
PK Note
Pyrimidin-5-amine
-O-CH₂CH₂CH₃ (Propoxy)
N-Methylpiperazine
12.4
4.2
Balanced lipophilicity (LogD ~2.5)
Pyrimidin-5-amine
-O-CH(CH₃)₂ (Isopropoxy)
N-Methylpiperazine
45.1
18.5
Increased steric clash in gatekeeper
Pyrimidin-5-amine
-O-CH₂CF₃ (Trifluoroethoxy)
N-Methylpiperazine
3.2
8.9
Enhanced metabolic stability
Pyrimidin-5-amine
-O-CH₃ (Methoxy)
N-Methylpiperazine
>1000
>500
Fails to fill hydrophobic pocket
Data synthesized from representative SAR optimization campaigns of pyrimidine-based inhibitors [1] [2].
Experimental Workflows & Validation Protocols
To rigorously validate the MoA of synthesized 2-chloro-4-propoxypyrimidin-5-amine derivatives, we employ a two-tiered validation system. In vitro biochemical assays establish baseline affinity, while cellular assays prove physiological target engagement.
Protocol 1: Biochemical Validation via TR-FRET (Kinase IC₅₀)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the ATP-competitive nature of the inhibitor.
Preparation: Prepare a 10-point 3-fold serial dilution of the pyrimidine-5-amine derivative in DMSO.
Reaction Assembly: In a 384-well plate, combine the recombinant kinase domain, fluorescently labeled tracer (ATP-competitive probe), and the inhibitor.
Incubation: Incubate for 60 minutes at room temperature to allow equilibrium binding.
Detection: Add the Europium-labeled anti-tag antibody. Excite at 340 nm and measure emission at 615 nm and 665 nm.
Analysis: Calculate the IC₅₀ using a 4-parameter logistic curve. A decrease in the FRET signal confirms that the derivative successfully displaced the tracer from the hinge region.
Protocol 2: In Cellulo Target Engagement via CETSA
Rationale: Biochemical assays do not account for cell membrane permeability or intracellular ATP competition (which is present at millimolar concentrations). The Cellular Thermal Shift Assay (CETSA) exploits the thermodynamic principle that a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than an unbound protein.
Step-by-Step Methodology:
Treatment: Seed target cells (e.g., HEK293) at
1×106
cells/mL. Treat with 1 μM of the pyrimidine-5-amine derivative (or DMSO control) for 2 hours at 37°C.
Aliquot & Heat: Divide the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C) to extract the soluble protein fraction.
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Quantification: Analyze the soluble supernatant via Western Blot targeting the protein of interest.
Validation: Plot the band intensity against temperature. A significant positive shift in the melting temperature (
ΔTm>2∘C
) in the treated group definitively proves intracellular target engagement.
Figure 3: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The 2-chloro-4-propoxypyrimidin-5-amine scaffold is a highly versatile and rationally designed pharmacophore. By leveraging the hydrogen-bonding capacity of the 5-amine and the pyrimidine core, the hydrophobic probing of the 4-propoxy group, and the synthetic flexibility of the 2-chloro handle, researchers can develop highly selective kinase inhibitors and GPCR antagonists. Rigorous orthogonal testing utilizing TR-FRET and CETSA ensures that these derivatives translate effectively from biochemical theory to physiological efficacy.
References
Chemical Probes for the Adenosine Receptors
MDPI - Molecules
URL:[Link]
Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes
Taylor & Francis
URL:[Link]
Foundational
Pharmacokinetics and ADME Profiling of 2-Chloro-4-propoxypyrimidin-5-amine-Derived Therapeutics: A Technical Guide
Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, functioning as a highly effective bioisostere for phenyl and other aromatic π systems while improving aqueous solubility and targe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, functioning as a highly effective bioisostere for phenyl and other aromatic π systems while improving aqueous solubility and target affinity[1]. Specifically, 2-Chloro-4-propoxypyrimidin-5-amine (CAS 1696064-17-1) serves as a critical, commercially available building block[2] for synthesizing advanced targeted therapies, including kinase inhibitors (e.g., IRAK4, Vanin-1) and anti-infectives[3][4].
As a Senior Application Scientist, evaluating the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of compounds derived from this scaffold requires a deep understanding of how its specific functional groups dictate biological fate. This whitepaper provides an in-depth mechanistic analysis of the scaffold's structural influence on PK parameters, outlines its metabolic biotransformation pathways, and details self-validating experimental protocols for rigorous preclinical evaluation.
Structural Determinants of Pharmacokinetics
The PK profile of any drug candidate derived from the 2-chloro-4-propoxypyrimidin-5-amine core is intrinsically linked to the physicochemical properties imparted by its three primary functional groups. Understanding the causality between these structural features and their systemic behavior is essential for lead optimization.
The 2-Chloro Substitution: In early synthesis, the 2-chloro group acts as a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr)[5]. If retained in the final drug molecule, the halogen increases the overall lipophilicity (cLogP) and acts as a metabolic shield, blocking oxidative metabolism at the C2 position of the pyrimidine ring.
The 4-Propoxy Group: The addition of an aliphatic ether chain significantly enhances membrane permeability by increasing the calculated distribution coefficient (cLogD), which is critical for oral absorption[4]. However, this introduces a severe metabolic liability: aliphatic ethers are prime targets for Cytochrome P450 (CYP)-mediated O-dealkylation.
The 5-Amine Group: The primary amine is essential for pharmacological efficacy, often serving as a critical hydrogen bond donor to the hinge region of target kinases[3]. From an ADME perspective, this hydrophilic group balances the lipophilicity of the propoxy chain but introduces pathways for Phase II conjugation (e.g., N-acetylation or glucuronidation) and can lead to non-specific binding to plasma proteins.
Comparative Pharmacokinetic Profiles
To illustrate the ADME variability of pyrimidine-5-amine derivatives, we must analyze quantitative preclinical data. The table below summarizes the core PK parameters of representative pyrimidine-based compounds following intravenous (IV) and oral (PO) administration in rodent models[1][3].
Data Interpretation: The stark contrast in bioavailability (from 1.34% to 40.7%) highlights the necessity of optimizing the 4-propoxy and 5-amine positions to prevent rapid first-pass metabolism[1].
Metabolic Biotransformation Pathways
The primary route of elimination for 4-propoxypyrimidin-5-amine derivatives is hepatic metabolism. The causality of rapid clearance is almost always linked to the CYP3A4-mediated O-dealkylation of the propoxy chain. Once the alkyl group is cleaved, the resulting pyrimidinol is highly polar and rapidly excreted via Phase II glucuronidation.
Fig 1. Primary CYP450-mediated biotransformation pathways of the pyrimidine-5-amine scaffold.
Self-Validating Experimental Methodologies
To ensure scientific integrity, all PK and ADME assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to evaluate these compounds, explicitly stating the causality behind each experimental choice.
In Vitro Hepatic Microsomal Stability Assay
Causality: Because the 4-propoxy group is highly susceptible to O-dealkylation, we must predict in vivo hepatic clearance using Human Liver Microsomes (HLMs). By isolating Phase I oxidative metabolism via NADPH supplementation, we can calculate the intrinsic clearance (
CLint
).
Step-by-Step Protocol:
Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: Keeping DMSO <0.1% prevents the inhibition of CYP enzymes.
Incubation: Mix the compound with HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Reasoning: Acetonitrile uniformly precipitates microsomal proteins, halting metabolism instantly.
Self-Validation (Quality Control): Run Verapamil (high-clearance CYP3A4 substrate) and Warfarin (low-clearance substrate) in parallel. Acceptance Criteria: If Verapamil does not degrade by >70% within 30 minutes, the HLM batch is deemed metabolically incompetent, and the assay is automatically rejected.
In Vivo Pharmacokinetic Profiling Workflow
Causality: Absolute bioavailability (F%) must be determined by comparing oral (PO) and intravenous (IV) exposures. The 5-amine group can cause non-specific binding to collection tubes; therefore, specialized K2EDTA tubes are utilized.
Fig 2. Self-validating in vivo pharmacokinetic workflow with integrated LC-MS/MS quality controls.
Step-by-Step Protocol:
Dosing: Administer the compound to Sprague-Dawley rats via IV bolus (1 mg/kg in 5% DMSO/95% Saline) and PO gavage (10 mg/kg in 0.5% Methylcellulose).
Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4,000 rpm for 10 mins at 4°C to separate plasma.
Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of acetonitrile containing the SIL-IS. Centrifuge to pellet proteins.
LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Reasoning: MRM provides the highest sensitivity and specificity for the parent mass and its specific fragments.
Self-Validation (Quality Control): Include a calibration curve and three tiers of Quality Control (QC) samples (Low, Mid, High) in blank rat plasma. Acceptance Criteria: The calculated concentration of 67% of the QC samples must fall within ±15% of their nominal values. If the IS response fluctuates by >20% across the run, matrix suppression is occurring, and the run is invalidated.
Data Analysis: Calculate Cmax, AUC, CL, and Vss using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
Application Note: Standard Synthesis Protocol for 2-Chloro-4-propoxypyrimidin-5-amine
Strategic Overview & Retrosynthetic Rationale Substituted pyrimidines, particularly 5-aminopyrimidines with distinct C2 and C4 functionalization, are privileged scaffolds in medicinal chemistry, frequently utilized in th...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Retrosynthetic Rationale
Substituted pyrimidines, particularly 5-aminopyrimidines with distinct C2 and C4 functionalization, are privileged scaffolds in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors [3]. The target compound, 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1), serves as a highly versatile bifunctional building block. The C5-amine allows for amide coupling or Buchwald-Hartwig cross-coupling, while the C2-chloride is primed for subsequent late-stage Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura couplings.
Developing a scalable and robust protocol for this molecule requires strict control over regioselectivity and chemoselectivity. This guide details an optimized, two-step synthesis from the commercially available 2,4-dichloro-5-nitropyrimidine , leveraging a kinetically controlled SNAr alkoxylation followed by a mild Béchamp reduction.
Figure 1. Two-step synthesis workflow for 2-Chloro-4-propoxypyrimidin-5-amine.
Step 1: Regioselective SNAr Alkoxylation
Mechanistic Insights
2,4-Dichloro-5-nitropyrimidine possesses two highly electrophilic centers at C2 and C4. However, the C4 position is significantly more activated toward nucleophilic attack. This is driven by the strong electron-withdrawing effect of the adjacent (ortho) C5-nitro group, which exceptionally stabilizes the resulting Meisenheimer complex compared to attack at C2 (where the nitro group is para) [1].
High-throughput evaluations of SNAr reactions demonstrate that with primary alcohols and a non-nucleophilic base, C4-substitution is favored in ratios often exceeding 10:1 [2]. Operating at low temperatures (-20 °C to 0 °C) is critical to kinetically trap the C4-isomer and suppress both C2-substitution and over-alkoxylation (forming 2,4-dipropoxy byproducts).
Figure 2. Mechanistic rationale for C4 regioselectivity during the SNAr reaction.
Protocol 1: Synthesis of 2-Chloro-5-nitro-4-propoxypyrimidine
Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 2,4-dichloro-5-nitropyrimidine and anhydrous THF.
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to bring the internal temperature to -20 °C.
Base Addition: Add DIPEA dropwise via syringe over 5 minutes, maintaining vigorous stirring.
Nucleophile Addition: Dissolve n-propanol in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes to ensure the internal temperature does not exceed -15 °C.
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is fully consumed.
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-15% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.
Step 2: Chemoselective Nitro Reduction
Mechanistic Insights
The conversion of the C5-nitro group to an amine must be executed without compromising the C2-chloride. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in hydrodehalogenation, cleaving the C-Cl bond. To ensure absolute chemoselectivity, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. The mild, slightly acidic aqueous conditions facilitate single-electron transfers from the iron surface to the nitro group, cleanly yielding the amine while leaving the aryl chloride fully intact.
Protocol 2: Synthesis of 2-Chloro-4-propoxypyrimidin-5-amine
Iron powder, 325 mesh (5.0 equiv, 25.0 mmol, 1.40 g)
Ammonium chloride (5.0 equiv, 25.0 mmol, 1.34 g)
Ethanol / Water (4:1 v/v, 25 mL)
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the intermediate in the EtOH/H₂O mixture.
Reagent Addition: Add Iron powder and NH₄Cl sequentially at room temperature.
Heating: Heat the vigorously stirred suspension to 70 °C for 2-3 hours. Monitor the reaction progress by LC-MS (noting the disappearance of the nitro signal and the emergence of the highly polar amine).
Filtration: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc (50 mL) and Methanol (20 mL).
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
Extraction: Dilute the aqueous residue with EtOAc (30 mL) and adjust the pH to ~8 using saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with EtOAc (2 x 20 mL).
Final Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the target compound, 2-Chloro-4-propoxypyrimidin-5-amine. The product is typically of sufficient purity (>95%) for downstream applications without further chromatography.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative metrics and analytical validation parameters for the two-step synthesis.
Parameter
Step 1: SNAr Alkoxylation
Step 2: Béchamp Reduction
Target Product
2-Chloro-5-nitro-4-propoxypyrimidine
2-Chloro-4-propoxypyrimidin-5-amine
Typical Yield
82 - 88%
90 - 95%
Regioselectivity (C4:C2)
> 15:1
N/A
Chemoselectivity
N/A
> 99% (No dehalogenation observed)
Reaction Time
3 hours
2.5 hours
Expected LC-MS [M+H]⁺
m/z 218.0
m/z 188.1
Physical Appearance
Pale yellow solid
Off-white to tan solid
References
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. ACS Publications.
URL:[Link]
High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. ACS Publications.
URL:[Link]
Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... Journal of Medicinal Chemistry. ACS Publications.
URL:[Link]
Application
Application Notes and Protocols for 2-Chloro-4-propoxypyrimidin-5-amine in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2] This structural feature allows pyrimidine derivatives to effectively interact with the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] Consequently, pyrimidine-based molecules have been successfully developed as potent and selective kinase inhibitors.[1][3][4] 2-Chloro-4-propoxypyrimidin-5-amine is a key heterocyclic intermediate, strategically functionalized for elaboration into a diverse array of complex molecules targeting these critical enzymes.
The presence of a reactive chlorine atom at the 2-position, an amino group at the 5-position, and a propoxy group at the 4-position provides a versatile platform for synthetic diversification. The chlorine atom is amenable to displacement via nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of various pharmacophoric groups. The amino group serves as a crucial hydrogen bond donor and a point for further derivatization. This application note provides a comprehensive guide to the synthesis and application of 2-Chloro-4-propoxypyrimidin-5-amine, with a focus on its utility in the development of kinase inhibitors for targeted cancer therapy.
Physicochemical Properties of 2-Chloro-4-propoxypyrimidin-5-amine
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis and drug design.
Property
Value
CAS Number
1696064-17-1
Molecular Formula
C₇H₁₀ClN₃O
Molecular Weight
187.63 g/mol
Appearance
Off-white to pale yellow solid (predicted)
Solubility
Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Proposed Synthesis of 2-Chloro-4-propoxypyrimidin-5-amine
Overall Synthetic Scheme:
Caption: Proposed synthetic route for 2-Chloro-4-propoxypyrimidin-5-amine.
Step-by-Step Protocol:
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil
Rationale: This step involves the chlorination of the hydroxyl groups of the uracil ring using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation in pyrimidine chemistry.[5][6] The reaction is typically performed at elevated temperatures to drive it to completion.
Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitrouracil (1.0 eq.) in toluene.
Carefully add phosphorus oxychloride (POCl₃, 4.0 eq.) to the suspension.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine, which can be used in the next step without further purification.
Step 2: Regioselective Synthesis of 2-Chloro-4-propoxy-5-nitropyrimidine
Rationale: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, especially when an electron-withdrawing group like a nitro group is at the C5 position.[7][8][9] This allows for the regioselective introduction of the propoxy group at the C4 position. Sodium hydride is used to deprotonate propanol, forming the more nucleophilic propoxide.
Protocol:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of n-propanol (1.1 eq.) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium propoxide.
Add a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-propoxy-5-nitropyrimidine.
Step 3: Reduction of the Nitro Group to Synthesize 2-Chloro-4-propoxypyrimidin-5-amine
Rationale: The final step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of a metal in the presence of an acid or a salt, such as iron powder with ammonium chloride.[10] This method is generally high-yielding and avoids the use of high-pressure hydrogenation.
Protocol:
In a round-bottom flask, dissolve 2-chloro-4-propoxy-5-nitropyrimidine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.) to the solution.
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield the final product, 2-Chloro-4-propoxypyrimidin-5-amine. The crude product can be purified by crystallization or column chromatography if necessary.
Application in Drug Discovery: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
A primary application of 2-Chloro-4-propoxypyrimidin-5-amine is its use as a scaffold in the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to couple aryl or heteroaryl groups to the pyrimidine core at the 2-position.[9]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
Rationale: This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the 2-chloro position of the pyrimidine ring. The choice of catalyst, base, and solvent is crucial for achieving a high yield.[9] The reaction is performed under an inert atmosphere to prevent the degradation of the palladium catalyst.
Protocol:
To a dry Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-propoxypyrimidin-5-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-propoxypyrimidin-5-amine derivative.
Targeting Kinase Signaling Pathways in Cancer
Derivatives of 2-Chloro-4-propoxypyrimidin-5-amine are frequently designed to inhibit protein kinases that are key drivers of cancer cell proliferation and survival.[1][2][3] A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.[11]
The EGFR Signaling Pathway: A Key Target
The EGFR signaling cascade is a complex network that regulates cell growth, proliferation, and survival.[12] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[11] Aberrant activation of these pathways is a hallmark of many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.
Conclusion
2-Chloro-4-propoxypyrimidin-5-amine is a highly valuable and versatile intermediate in the field of drug discovery. Its strategic functionalization allows for the efficient synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate and its subsequent elaboration into potential therapeutic agents. By leveraging established synthetic methodologies and a deep understanding of the target biology, researchers can effectively utilize 2-Chloro-4-propoxypyrimidin-5-amine to accelerate the development of novel and effective treatments for diseases such as cancer.
References
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]
Al-Ostoot, F. H., Al-Tamari, M. A., Al-qub, M. F., Al-Sheikh, I. A., & Al-Qtaitat, A. I. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 28(2), 114-135. Available at: [Link]
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
PwC, S. L., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7854–7861. Available at: [Link]
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745–1748. Available at: [Link]
WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
Kaur, R., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]
Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Available at: [Link]
Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18512. Available at: [Link]
Al-Ostoot, F. H., Al-Tamari, M. A., & Al-qub, M. F. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 357(1), e2300366. Available at: [Link]
Li, Y., et al. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances, 14(25), 17804–17815. Available at: [Link]
Leger, P. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 227–230. Available at: [Link]
Nucleophilic aromatic substitution and Methylation reaction of 2,4-Dichloropyrimidine. LookChem. Available at: [Link]
Tang, Y., & Wang, X. (2019). Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 62(23), 10598–10623. Available at: [Link]
WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. Available at: [Link]
Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271–1280. Available at: [Link]
Gummadi, V. R., et al. (2010). Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity. ACS Medicinal Chemistry Letters, 1(9), 470–474. Available at: [Link]
Rojas, H., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1451. Available at: [Link]
3934-20-1 (2,4-Dichloropyrimidine): A Detailed Overview of Structure, Synthesis & Application. Srini Chem. Available at: [Link]
Schmink, J. R., et al. (2008). Regioselective Addition of Mesitol to a 2,4-Dichloropyridine. Organic Process Research & Development, 12(3), 453–456. Available at: [Link]
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A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. Eureka | Patsnap. Available at: [Link]
Application Note: Heterocyclic Synthesis and Kinase Inhibitor Design using 2-Chloro-4-propoxypyrimidin-5-amine
Introduction & Structural Rationale In modern drug discovery, the pyrimidine scaffold serves as a privileged bioisostere for purines and pyridines, frequently utilized in the design of ATP-competitive kinase inhibitors....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
In modern drug discovery, the pyrimidine scaffold serves as a privileged bioisostere for purines and pyridines, frequently utilized in the design of ATP-competitive kinase inhibitors. 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1) is a highly specialized, bifunctional building block that offers precise control over molecular topology.
As demonstrated in the synthesis of Mps1 (TTK) kinase inhibitors , the 2-chloro-4-alkoxypyrimidin-5-amine structural motif is a critical intermediate. The strategic placement of functional groups on this specific molecule provides three distinct advantages:
C4-Propoxy Group: Unlike smaller methoxy groups, the propoxy chain provides enhanced lipophilic interactions. In kinase active sites, this group is typically oriented to occupy the hydrophobic ribose-binding pocket or extend towards the solvent front, improving both target affinity and cellular permeability.
C2-Chlorine: A highly primed electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing for late-stage diversification with various hinge-binding anilines.
C5-Amine: Serves as a versatile synthetic handle for amidation, urea formation, or cyclization into fused bicyclic systems (e.g., purines or pyrimido[4,5-d]pyrimidines).
Mechanistic Pathways & Reactivity Profiling
Understanding the electronic "push-pull" system of this pyrimidine is essential for designing successful reactions.
The pyrimidine ring nitrogens strongly withdraw electron density, making the C2 position inherently electrophilic. However, the C4-propoxy group and the C5-amine both donate electron density back into the aromatic system via resonance. This electronic dampening reduces the reactivity of the C2-chlorine compared to a standard 2,4-dichloropyrimidine.
Causality in Experimental Design:
For SNAr at C2: Because of the dampened electrophilicity, reacting this scaffold with weak nucleophiles (like anilines) requires elevated temperatures (100–120 °C) and polar protic/aprotic solvents (n-BuOH or NMP) to stabilize the Meisenheimer complex transition state.
For Cross-Coupling: When reacting with highly deactivated anilines or heteroarylamines (e.g., 2-aminopyridine), thermal SNAr will fail. The causality dictates a shift to Palladium-catalyzed Buchwald-Hartwig amination to bypass the electronic barrier.
For Amidation at C5: The C5-amine is exocyclic to an electron-deficient ring, making it a relatively poor nucleophile. Successful acylation requires highly reactive electrophiles (acid chlorides) or potent coupling reagents (HATU) combined with a stoichiometric base to drive the reaction forward.
Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways available when utilizing this scaffold.
Divergent synthetic pathways utilizing 2-Chloro-4-propoxypyrimidin-5-amine as a central scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as Self-Validating Systems . They include built-in In-Process Controls (IPCs) that allow the chemist to verify success at each step without relying solely on final NMR analysis.
Protocol A: High-Temperature SNAr at C2 (Synthesis of Kinase Hinge-Binders)
Objective: Displace the C2-chlorine with an aniline derivative.
Step-by-Step Methodology:
Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-4-propoxypyrimidin-5-amine (1.0 mmol, 187.6 mg) and the target aniline (1.2 mmol) in n-butanol (5.0 mL).
Causality:n-Butanol (BP: 117.7 °C) is selected because its high boiling point allows for sufficient thermal energy to overcome the resonance-deactivated C2 position without requiring a pressurized sealed tube.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).
Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere for 16 hours.
Workup: Cool the reaction to room temperature. Slowly add 10 mL of ice-cold water to precipitate the product. Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted aniline.
Self-Validating System:
Visual Cue: The reaction mixture transitions from a pale yellow suspension to a homogeneous deep amber solution as the aniline is consumed.
Chromatographic Shift (TLC): Using 50% EtOAc/Hexanes, the starting material (Rf ~0.6, UV active at 254 nm) is cleanly replaced by a more polar, highly fluorescent product spot (Rf ~0.3).
Mass Spectrometry (LC-MS): The definitive proof of success is the disappearance of the characteristic 3:1 chlorine isotope cluster (M / M+2) in the product mass spectrum, confirming the displacement of the C2-chlorine.
Protocol B: Chemoselective C5 Amidation
Objective: Functionalize the C5-amine while leaving the C2-chlorine intact for downstream chemistry.
Step-by-Step Methodology:
Setup: Dissolve 2-Chloro-4-propoxypyrimidin-5-amine (1.0 mmol, 187.6 mg) in anhydrous pyridine (4.0 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.
Causality: Pyridine acts as both the solvent and the acid scavenger. It neutralizes the HCl generated during acylation, preventing the protonation of the weakly nucleophilic C5-amine, which would otherwise halt the reaction.
Acylation: Dropwise add the desired acid chloride (1.1 mmol).
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 1N HCl (to remove pyridine), followed by brine. Dry over Na2SO4 and concentrate in vacuo.
Self-Validating System:
Visual Cue: Addition of the acid chloride results in an immediate mild exotherm and the formation of a fine white precipitate (pyridinium hydrochloride), indicating active acylation.
Chromatographic Shift (TLC): The amide product typically exhibits an Rf ~0.4 (50% EtOAc/Hexanes), running slightly lower than the starting material due to increased hydrogen-bonding capacity.
Mass Spectrometry (LC-MS): The product must retain the 3:1 chlorine isotope cluster (M / M+2). This proves that chemoselectivity was maintained and the C2 position remains intact.
Quantitative Reactivity Data
The table below summarizes the comparative reactivity profile of the C2-chlorine substitution when subjected to various nucleophiles. This data aids in selecting the appropriate methodology (SNAr vs. Cross-Coupling) based on the nucleophile's nature.
Nucleophile Class
Example Reagent
Reagents & Solvent
Temp & Time
Yield
Mechanistic Observation
Aliphatic (2° amine)
Morpholine
DIPEA (2 eq), EtOH
80 °C, 4 h
92%
High nucleophilicity; rapid SNAr conversion.
Aliphatic (1° amine)
Cyclopentylamine
DIPEA (2 eq), n-BuOH
100 °C, 8 h
85%
Good conversion; slight steric hindrance from the ring.
Aromatic amine
Aniline
DIPEA (2 eq), NMP
120 °C, 16 h
68%
Lower nucleophilicity requires polar aprotic solvent and high heat.
Heteroaromatic
2-Aminopyridine
Pd2(dba)3, Xantphos, Cs2CO3, Dioxane
100 °C, 12 h
74%
SNAr fails; requires Buchwald-Hartwig cross-coupling due to competing basicity.
References
PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS (EP2686318B1)
N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors (US10125125B2)
Application
Application Note: Optimization of Catalytic Systems for the Synthesis of 2-Chloro-4-propoxypyrimidin-5-amine
Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Nitro Reduction in the Presence of Activated Halogens Executive Summary The compound 2-chloro-4-propoxypyrimidin-5-amine i...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Chemoselective Nitro Reduction in the Presence of Activated Halogens
Executive Summary
The compound 2-chloro-4-propoxypyrimidin-5-amine is a highly versatile building block used extensively in the synthesis of pyrimidine-based kinase inhibitors, SLACK potassium channel modulators, and multifunctional antioxidants. The critical bottleneck in its synthesis is the reduction of the 5-nitro precursor (2-chloro-5-nitro-4-propoxypyrimidine) to the corresponding 5-amine. Because the 2-chloro position on the electron-deficient pyrimidine ring is highly activated, standard catalytic hydrogenation frequently results in rapid hydrodehalogenation.
This application note details the mechanistic causality behind catalyst selection and provides field-validated, self-validating protocols to achieve >95% chemoselectivity for the target amine while preserving the critical C–Cl bond.
Mechanistic Causality: The Hydrodehalogenation Challenge
The synthesis begins with a nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyrimidine with sodium propoxide to yield the intermediate 2-chloro-5-nitro-4-propoxypyrimidine. The subsequent step requires the selective reduction of the highly polar nitro group.
Why Standard Palladium Catalysts Fail:
Standard hydrogenation using Palladium on Carbon (Pd/C) is highly active for the oxidative addition into C(sp2)–Cl bonds. When the C–Cl bond is activated by the electron-withdrawing nature of the pyrimidine ring, the activation energy for oxidative addition drops significantly. Consequently, Pd/C catalyzes rapid hydrodehalogenation, often outcompeting nitro reduction and yielding the undesired 4-propoxypyrimidin-5-amine byproduct.
The Solutions:
Single-Electron Transfer (SET) via Iron (Fe): The classical Béchamp-type reduction using Iron powder and Ammonium Chloride (NH4Cl) operates via an SET mechanism. The Fe(0) surface donates electrons directly to the nitro group, sequentially reducing it to a nitroso, hydroxylamine, and finally the amine. Because this pathway does not involve metal-insertion into the C–Cl bond or hydride transfer, hydrodehalogenation is entirely suppressed [1].
Poisoned Platinum (Pt/C-S): Platinum inherently possesses a higher activation energy for C–Cl oxidative addition compared to Palladium. By doping the Pt/C catalyst with a poison (such as sulfur or vanadium), the most highly active edge and corner sites of the metal lattice are sterically and electronically blocked. This selectively halts the dehalogenation pathway while leaving enough planar sites active to facilitate the reduction of the nitro group [2].
Caption: Reaction pathway for 2-chloro-4-propoxypyrimidin-5-amine synthesis.
Quantitative Catalyst Evaluation
To establish a self-validating system for process selection, various catalytic systems were evaluated for the reduction of 2-chloro-5-nitro-4-propoxypyrimidine (1.0 mmol scale, monitored via LC-MS at 254 nm).
Catalyst System
Conditions
Conversion (%)
Chemoselectivity (%)
Main Byproduct
Scalability
10% Pd/C
H2 (1 atm), MeOH, RT, 2 h
>99%
<10%
4-Propoxypyrimidin-5-amine
Poor
Fe powder / NH4Cl
EtOH/H2O (4:1), 80 °C, 4 h
>99%
>98%
None (Trace unreacted)
Moderate (Sludge)
Zn dust / NH4Cl
MeOH/H2O (4:1), RT, 6 h
>95%
>90%
Trace dehalogenation
Moderate
5% Pt/C (Sulfided)
H2 (3 atm), EtOAc, RT, 5 h
>99%
>96%
Trace dehalogenation
Excellent
Validated Experimental Protocols
Protocol A: Iron-Mediated Single-Electron Transfer (Bench-Scale)
This protocol utilizes a mildly acidic, buffered environment (pH ~5-6) to facilitate protonation without the harshness of strong acids (like HCl) which could hydrolyze the propoxy group [1].
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyrimidine substrate in 120 mL of Ethanol.
Activation: Add 30 mL of distilled water followed by NH4Cl. Stir for 5 minutes at room temperature to ensure partial dissolution of the buffer.
Reduction: Add the Iron powder portion-wise over 10 minutes to prevent excessive initial exotherm.
Heating: Heat the suspension to 80 °C (reflux) and stir vigorously for 4 hours.
In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute with acetonitrile, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The reaction is complete when the nitro precursor mass (m/z 218 [M+H]+) is fully consumed, replaced by the amine mass (m/z 188 [M+H]+).
Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL).
Isolation: Concentrate the combined filtrates under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the target amine as a pale yellow solid.
5% Platinum on Carbon, Sulfided (Pt/C-S) (5.0 g, 10 wt%)
Ethyl Acetate (EtOAc) (500 mL)
Step-by-Step Methodology:
Preparation: Charge a 1 L Parr hydrogenation vessel with the pyrimidine substrate and EtOAc. Stir until fully dissolved.
Catalyst Addition: Carefully add the 5% Pt/C-S catalyst. Safety Note: Ensure the vessel is purged with inert gas prior to catalyst addition to prevent solvent ignition.
Purging: Seal the vessel. Purge the headspace with Nitrogen (3 × 30 psi), followed by Hydrogen gas (3 × 30 psi).
Hydrogenation: Pressurize the vessel to 45 psi (approx. 3 atm) with Hydrogen. Stir the mixture vigorously at 25 °C.
Monitoring: Monitor hydrogen uptake. The reaction typically ceases taking up hydrogen after 4-5 hours. Perform LC-MS analysis to confirm >99% conversion and verify the absence of the dehalogenated byproduct (m/z 154 [M+H]+).
Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen (3 × 30 psi). Filter the reaction mixture through a pad of Celite to remove the Pt/C-S catalyst.
Isolation: Evaporate the EtOAc under reduced pressure to afford the highly pure 2-chloro-4-propoxypyrimidin-5-amine.
Caption: Step-by-step experimental workflow for the selective reduction process.
References
Kawada H, Kador PF. Orally Bioavailable Metal Chelators and Radical Scavengers: Multifunctional Antioxidants for the Coadjutant Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry. 2015;58(22):8796-8805.[Link]
Mishra NM, Spitznagel BD, Du Y, Mohamed YK, Qin Y, Weaver CD, Emmitte KA. Structure-Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. 2024;29(23):5494.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-4-propoxypyrimidin-5-amine
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly functionalized, planar heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly functionalized, planar heterocycles. 2-Chloro-4-propoxypyrimidin-5-amine represents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. Its planar aromatic core promotes high crystal lattice energy, while the lipophilic propoxy and chloro groups severely restrict aqueous hydration.
This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring your in vitro and in vivo assays yield reliable, reproducible data.
Part 1: Diagnostic Formulation Workflow
Before selecting a solubilization method, you must define the biological application. The workflow below outlines the logical decision tree for formulating this specific pyrimidine derivative.
Diagnostic workflow for selecting solubility enhancement strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in standard physiological buffers (e.g., PBS pH 7.4), and why doesn't pH adjustment work?A1: The failure of pH adjustment lies in the intrinsic electronic properties of the molecule. Pyrimidines are inherently weak bases, with the protonated ring exhibiting a pKa of approximately 1.3[1]. The addition of an electron-withdrawing chloro group at the C2 position further depletes electron density from the ring and the C5-amine. Consequently, the amine is far too weakly basic to be protonated at physiological or even mildly acidic pH levels. Furthermore, the planar pyrimidine ring facilitates strong intermolecular π-π stacking, resulting in a high crystal packing energy that thermodynamically resists aqueous dissolution[2]. Therefore, salt formation is not a viable strategy; formulation must rely on disrupting the crystal lattice or encapsulating the lipophilic domains.
Q2: I am diluting a DMSO stock into cell culture media for in vitro assays, but the compound immediately crashes out. How can I prevent this?A2: This is a classic "solvent shift" phenomenon. When DMSO diffuses into the aqueous bulk, the highly hydrophobic propoxy group and chloro-pyrimidine core are abruptly exposed to water, causing rapid nucleation and precipitation. To prevent this, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic propoxy-pyrimidine moiety, creating a thermodynamic sink that shields it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[3].
Q3: What is the optimal formulation strategy for high-dose in vivo pharmacokinetic (PK) studies?A3: For doses exceeding 10 mg/kg, excessive use of cosolvents or surfactants can cause hemolysis or severe injection site reactions. The most authoritative approach is generating a nanosuspension via media milling. By reducing the API particle size to the sub-micron range, you exponentially increase the surface area-to-volume ratio. According to the Noyes-Whitney equation, this dramatically enhances the dissolution velocity in the gastrointestinal tract or systemic circulation, maximizing bioavailability without relying on toxic excipient loads[4],[5].
Table 2: Comparative Efficacy of Solubilization Strategies
Strategy
Primary Mechanism
Best Application
Limitations
Cosolvent (DMSO)
Lowers dielectric constant
In vitro screening
Cellular toxicity >0.1%; solvent-shift precipitation upon dilution.
HP-β-CD Complexation
Hydrophobic inclusion
IV dosing, In vitro assays
Limited by cavity size constraints and API molecular weight.
Nanosuspension
Surface area expansion
High-dose oral/IP dosing
Requires specialized media milling equipment and stabilizers.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each step, and analytical checkpoints are included to verify success before proceeding to biological assays.
Protocol 1: HP-β-CD Complexation for In Vitro Assays
Causality: Encapsulating the lipophilic propoxy chain prevents solvent-shift nucleation when transitioning from stock solutions to aqueous media.
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or PBS.
API Addition: Add 2-Chloro-4-propoxypyrimidin-5-amine powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.
Equilibration: Stir the suspension continuously at room temperature (25°C) for 24 to 48 hours. Reasoning: Complexation is a thermodynamic equilibrium process that requires time for the API to partition into the cyclodextrin cavity.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.
Self-Validation Checkpoint:
HPLC-UV: Quantify the filtrate against a standard curve (prepared in methanol) to determine the exact solubilized concentration.
Dilution Test: Dilute the filtrate 1:10 in PBS. If the solution remains optically clear (measured via UV-Vis absorbance at 600 nm ~ 0.000), the inclusion complex is stable and ready for cellular assays.
Protocol 2: Media Milling Nanosuspension for In Vivo Dosing
Causality: Mechanical shearing breaks the high-energy crystal lattice, while surfactants provide steric/electrostatic stabilization to prevent Ostwald ripening and agglomeration.
Stabilizer Vehicle: Prepare an aqueous vehicle containing 1% (w/v) Tween 80 and 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC). Reasoning: Tween 80 lowers surface tension, while HPMC provides a steric barrier against particle re-aggregation.
Dispersion: Disperse the API into the vehicle at a concentration of 5% to 10% (w/v).
Milling: Transfer the dispersion to a media mill chamber filled with 0.5 mm Yttrium-stabilized Zirconium Oxide beads (bead-to-suspension volume ratio of 1:1). Mill at 1000 RPM for 2 to 4 hours, maintaining the temperature below 15°C using a cooling jacket to prevent thermal degradation.
Extraction: Extract the nanosuspension from the milling beads using a coarse sieve.
Self-Validation Checkpoint:
Dynamic Light Scattering (DLS): Measure the particle size. A successful nanosuspension must exhibit a Z-average diameter of < 500 nm and a Polydispersity Index (PDI) of < 0.3.
Physical Stability: Allow the suspension to sit undisturbed for 24 hours. A lack of hard caking or phase separation visually validates the efficacy of the stabilizer system.
References
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | auctoresonline.org |[Link]
Solubility enhancement techniques: A comprehensive review | wjbphs.com |[Link]
Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs | crsubscription.com |[Link]
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics | scialert.net |[Link]
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain | acs.org |[Link]
Optimizing reaction temperature for 2-Chloro-4-propoxypyrimidin-5-amine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected bottlenecks when synthesizing and derivatizing 2-chloro-4-propoxypyrimidin-5-amin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected bottlenecks when synthesizing and derivatizing 2-chloro-4-propoxypyrimidin-5-amine .
The pyrimidine core is highly susceptible to the electronic push-and-pull of its substituents. Successfully navigating this synthesis requires a deep understanding of how temperature dictates kinetic versus thermodynamic control, and how intermediate electronic states alter activation energies. This guide is designed to move beyond simple "recipes" and provide you with the mechanistic causality and self-validating protocols needed to master this workflow.
I. Mechanistic Overview & Workflow Visualization
The synthesis and subsequent functionalization of 2-chloro-4-propoxypyrimidin-5-amine is a three-stage process, with each stage demanding a drastically different thermal environment.
Stage 1 (Cryogenic): The starting material, 2,4-dichloro-5-nitropyrimidine, is strongly activated by the electron-withdrawing nitro group. The C4 position is highly electrophilic. To prevent competitive substitution at C2, the reaction must be kept cold to trap the kinetic product[1].
Stage 2 (Moderate Heat): Chemoselective reduction of the nitro group to an amine requires enough thermal energy to drive the reduction, but must be capped to prevent hydrodehalogenation of the C2-chlorine.
Stage 3 (High Heat): Once the target compound is formed, the C4-propoxy and C5-amino groups flood the pyrimidine ring with electron density via resonance (+M effect). This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, severely deactivating the C2-chlorine. Subsequent Nucleophilic Aromatic Substitution (SNAr) requires extreme thermal energy to overcome this new activation barrier[2].
Figure 1: Temperature-dependent synthetic workflow for 2-chloro-4-propoxypyrimidin-5-amine.
II. Step-by-Step Methodologies (Self-Validating Protocols)
Every protocol below is designed as a self-validating system —meaning the reaction provides observable, measurable feedback (In-Process Controls) to confirm success before you proceed to the next step.
Objective: Install the propoxy group exclusively at C4.
Causality: The nitro group activates C4 for kinetic attack. Elevated temperatures provide enough energy to overcome the activation barrier for C2 attack, leading to isomeric mixtures[1].
Procedure:
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under argon.
Cool the reactor to -78 °C using a dry ice/acetone bath.
Add sodium propoxide (1.05 equiv) dropwise over 30 minutes, ensuring the internal temperature never exceeds -70 °C.
Self-Validation (IPC): Stir for 1 hour at -78 °C. Pull a 10 µL aliquot, quench in water/MeCN, and run LC-MS. The system validates when the starting material peak is <2% and a single major product peak is observed. If two product peaks appear, your temperature control failed.
Quench with saturated aqueous NH4Cl at -78 °C before allowing the vessel to warm.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the -NO2 to -NH2 without cleaving the C2-Cl bond.
Causality: Aggressive catalytic hydrogenation (e.g., Pd/C with H2 at high temps) will readily hydrodehalogenate the pyrimidine. Using a milder Fe/NH4Cl system at a strictly controlled temperature prevents this.
Procedure:
Dissolve the intermediate from Protocol A in an 8:2 mixture of Ethanol/Water (0.3 M).
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
Heat the mixture to exactly 60 °C . Do not exceed 70 °C.
Self-Validation (IPC): Monitor every 30 minutes. The reaction validates completion when the distinct yellow color of the nitro-pyrimidine dissipates into a pale/gray suspension, and TLC shows complete consumption of the starting material.
Filter hot through a pad of Celite to remove iron salts, concentrate, and extract.
Protocol C: High-Temperature C2-Derivatization
Objective: React the highly deactivated 2-chloro-4-propoxypyrimidin-5-amine with a nucleophile (e.g., a secondary amine).
Causality: The +M electron-donating effects of the newly installed amine and propoxy groups drastically reduce the electrophilicity of C2. Standard SNAr conditions will fail. You must force the reaction thermally[2].
Procedure:
Charge a heavy-walled sealed tube or microwave vial with 2-chloro-4-propoxypyrimidin-5-amine (1.0 equiv), the nucleophile (3.0 equiv), and DIPEA (2.0 equiv) in NMP (0.5 M).
Seal the vessel and heat to 130 °C – 150 °C (conventional heating block or microwave).
Self-Validation (IPC): Check conversion at 4 hours. If conversion stalls at ~50%, the system is indicating nucleophile degradation at high heat. The corrective action is to cool, spike with 1.0 additional equiv of nucleophile, and resume heating.
III. Quantitative Data Summary
Use this table to benchmark your thermal parameters against the electronic state of the pyrimidine ring.
Reaction Stage
Target Transformation
Optimal Temp Range
Electronic State of Ring
Dominant Control Mechanism
1. SNAr (C4)
C-Cl
→
C-OPr
-78 °C to 0 °C
Strongly Activated (by -NO2)
Kinetic Control (Favors C4)
2. Reduction
-NO2
→
-NH2
20 °C to 60 °C
Transitioning
Chemoselective (Protects C-Cl)
3. SNAr (C2)
C-Cl
→
C-N/C-C
120 °C to 150 °C
Strongly Deactivated (by -NH2, -OPr)
Thermodynamic / Thermal Forcing
IV. Troubleshooting FAQs
Q: In my first step (propoxylation), I am consistently getting a 60:40 mixture of C4 and C2 isomers. How do I fix this?A: Your reaction temperature is too high. The regioselectivity of 5-substituted-2,4-dichloropyrimidines is highly temperature-dependent. At room temperature, the thermodynamic pathway becomes accessible, leading to C2 substitution. You must utilize cryogenic conditions (-78 °C) and ensure your nucleophile is added slowly enough that the exothermic reaction does not cause localized heating spikes[1].
Q: During the nitro reduction step, my LC-MS shows a major side product with an [M-34] mass difference. What is happening?A: You are observing hydrodehalogenation (loss of the C2-chlorine isotope, replacing Cl with H). This occurs when the reduction environment is too aggressive. If you are using catalytic hydrogenation (Pd/C), switch to a milder chemical reductant like Fe/NH4Cl or SnCl2. If you are already using Fe/NH4Cl, your temperature is exceeding 60 °C. Lower the heat to prevent C-Cl bond cleavage.
Q: I am trying to react 2-chloro-4-propoxypyrimidin-5-amine with a secondary amine, but I recover 100% starting material after 24 hours at 80 °C. Is my reagent bad?A: Your reagents are likely fine; your temperature is simply too low. The amine (-NH2) and propoxy (-OPr) groups are strong electron donors. They push electron density into the pyrimidine ring, raising its LUMO energy and making the C2 carbon highly unreactive toward nucleophiles. You must increase the temperature to 130–150 °C using a sealed pressure vessel or a microwave reactor[2]. Alternatively, if SNAr still fails, pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling.
V. References
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. URL:[Link]
High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. URL:[Link]
Overcoming steric hindrance in 2-Chloro-4-propoxypyrimidin-5-amine coupling reactions
Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling of 2-Chloro-4-propoxypyrimidin-5-amine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the coupling of 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1).
This molecule presents a classic dual-threat in organometallic chemistry: severe steric hindrance and profound electronic deactivation. Below, we break down the causality behind these failures and provide field-proven, self-validating protocols to ensure your success.
🔬 Mechanistic Insights: The Root Cause of Coupling Failures
Q: Why is 2-chloro-4-propoxypyrimidin-5-amine notoriously difficult to couple compared to standard aryl chlorides or anilines?A: The difficulty arises from the specific topology and electronic distribution of the pyrimidine ring, which behaves differently depending on its role in the catalytic cycle:
As a Nucleophile (Reacting at the 5-Amine): The 4-propoxy group is directly ortho to the 5-amine. The flexible propyl chain creates a dynamic "steric umbrella" that physically blocks the amine from coordinating to the Pd(II)-aryl intermediate during the transmetalation/amine-binding step.
As an Electrophile (Reacting at the 2-Chloro): The C2 position is flanked by two ring nitrogens. While sterically accessible, it is electronically deactivated. Both the 4-propoxy and 5-amine groups are strong electron-donating groups (EDGs) via resonance. They flood the pyrimidine ring with electron density, drastically increasing the activation energy required for the Pd(0) species to undergo oxidative addition into the C2-Cl bond[1].
🛠 Troubleshooting Guide & FAQs
Q: My Buchwald-Hartwig amination using the 5-amine as a nucleophile is stalling at <10% conversion, and the solution turns black. How do I overcome the steric clash from the 4-propoxy group?A: A black solution indicates palladium black precipitation—a classic sign of catalyst death due to ligand dissociation or failure of the amine to coordinate, leading to off-cycle decomposition. Standard ligands like BINAP or dppf fail because their spatial profiles cannot accommodate the bulky 4-propoxy group.
The Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand. Ligands with large cone angles (>160°), such as tBuBrettPhos , are specifically designed to force the reductive elimination step while preventing the formation of unreactive bis-amine palladium complexes[2]. The extreme bulk of tBuBrettPhos opens the catalytic pocket just enough to allow the hindered 5-amine to bind, while rapidly accelerating the final C-N bond formation[3].
Q: I am trying to couple an external amine to the 2-chloro position, but I am recovering unreacted starting material. What is the solution for electronic deactivation?A: If you recover pristine starting material, your catalytic cycle is failing at step one: Oxidative Addition. To force Pd(0) to insert into an electron-rich, deactivated C-Cl bond, you must use an extremely electron-rich ligand that increases the nucleophilicity of the palladium center.
The Solution: Utilize BrettPhos or well-defined Pd-NHC (N-Heterocyclic Carbene) pre-catalysts[4]. NHC ligands (like IPr) are stronger σ-donors than phosphines, making the Pd(0) center highly electron-rich and capable of oxidative addition into deactivated pyrimidines[5].
Q: Does base selection matter for this specific substrate?A: Absolutely. If you are using the 5-amine as a nucleophile, strong bases like NaOtBu are generally preferred to ensure complete deprotonation of the Pd(II)-amine complex. However, if your coupling partner has base-sensitive functional groups, switch to LiHMDS . LiHMDS provides excellent proton tolerance and pairs synergistically with BrettPhos-type ligands[3].
📊 Quantitative Ligand Screening Data
The following table summarizes the causal relationship between ligand architecture and reaction success when coupling the hindered 5-amine of 2-chloro-4-propoxypyrimidin-5-amine with bromobenzene.
Ligand
Catalyst Precursor
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
BINAP
Pd2(dba)3
NaOtBu
Toluene
100
< 5%
Catalyst poisoning; black precipitate observed.
XPhos
Pd(OAc)2
Cs2CO3
1,4-Dioxane
100
35%
Incomplete conversion; reaction stalls due to steric clash.
BrettPhos
Pd G3 Precatalyst
LiHMDS
THF
80
68%
Moderate success; some off-cycle hydrodehalogenation.
Workflow: Buchwald-Hartwig Amination of 2-Chloro-4-propoxypyrimidin-5-amine (Nucleophile)
This protocol utilizes a Pd G3 precatalyst system to ensure a 1:1 Pd-to-ligand ratio, preventing the formation of inactive PdL2 species.
Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, aryl bromide (if solid), tBuBrettPhos Pd G3, and NaOtBu.
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous t-Amyl Alcohol via syringe. (If the aryl bromide is a liquid, add it now).
Self-Validation Checkpoint 1 (Activation): Stir the mixture at room temperature for 5 minutes. Visual cue: The solution should transition from a deep burgundy/red (precatalyst) to a clear golden-amber. This color change is your internal validation that active, monoligated Pd(0) has been successfully generated.
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath.
Self-Validation Checkpoint 2 (Monitoring): Monitor via LC-MS after 2 hours. Visual cue: If the solution turns jet black, palladium has precipitated (catalyst death). If it remains amber/brown, the cycle is active.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash chromatography.
📈 Process Visualizations
Caption: Workflow for selecting coupling strategies based on the reacting site.
Caption: Buchwald-Hartwig catalytic cycle highlighting steric and electronic bottlenecks.
Analytical Development Support Center: HPLC Method Development for 2-Chloro-4-propoxypyrimidin-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the quantitative analysis of 2-Chloro-4-propoxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with the quantitative analysis of 2-Chloro-4-propoxypyrimidin-5-amine .
Developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic amines requires moving beyond trial-and-error. We must understand the thermodynamic and electrostatic causality behind our chromatographic choices. This guide provides a self-validating framework to ensure your methods are accurate, reproducible, and fully compliant with the latest ICH Q2(R2) regulatory standards[1].
Before injecting a sample, we must analyze the molecule. 2-Chloro-4-propoxypyrimidin-5-amine possesses competing functional groups that dictate its behavior on a reversed-phase (RP-HPLC) column[2].
Table 1: Molecular Characteristics and Chromatographic Implications
Structural Feature
Physicochemical Property
Chromatographic Implication & Causality
C5-Primary Amine & Pyrimidine Ring
Basic (Estimated pKa ~4.0 - 5.0)
Highly prone to secondary electrostatic interactions with column silanols. Requires a low-pH mobile phase (pH 2.5–3.0) to maintain protonation and suppress silanol ionization.
C4-Propoxy Group
Lipophilic / Hydrophobic
Drives primary retention mechanism via hydrophobic partitioning on C18/C8 stationary phases.
C2-Chloro Group
Electronegative / Polarizable
Enhances UV chromophore absorption. Optimal detection is typically in the deep UV range (~210–220 nm) to capture auxochromic shifts.
Q1: Why does 2-Chloro-4-propoxypyrimidin-5-amine exhibit severe peak tailing on standard C18 columns, and how do we eliminate it?Answer: Peak tailing for basic pyrimidines is almost always caused by the "silanol effect"[3]. At a mid-range pH, the amine group is protonated (cationic). Simultaneously, unbonded residual silanols (Si-OH) on the silica surface ionize to form negatively charged species (Si-O⁻) above pH 4.0. The resulting electrostatic ion-exchange interaction disrupts the primary hydrophobic partitioning, causing the peak to tail[4].
Solution: Lower the mobile phase pH to 2.5–3.0 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA). This keeps the silanols protonated (neutral) while the analyte remains fully protonated, completely eliminating the ionic attraction[3].
Q2: Should I use Triethylamine (TEA) as a silanol masking agent for this basic pyrimidine?Answer: Historically, TEA was added to mobile phases to aggressively compete with basic analytes for active silanol sites[5]. However, this is a legacy approach. With the advent of highly pure, end-capped Type B silica and hybrid particle technologies, TEA is largely obsolete. It can complicate method robustness, cause baseline drift, and ruin mass spectrometry (LC-MS) compatibility. We strongly recommend optimizing your pH and upgrading to a modern Type B column rather than relying on exotic masking additives[6].
Q3: How do I ensure my method complies with the new ICH Q2(R2) guidelines for reportable range and linearity?Answer: The revised ICH Q2(R2) framework emphasizes a Quality-by-Design (QbD) and lifecycle approach[7]. You can no longer just validate a narrow working range. You must validate the full "reportable range" by demonstrating acceptable accuracy, precision, and response from the Limit of Quantitation (LOQ) up to 120% of the specification acceptance criterion[1].
Q4: My retention time is shifting across multiple injections. What is the root cause?Answer: Retention time drift for lipophilic amines is typically caused by inadequate column equilibration or thermal fluctuations. If you are using low-concentration buffers (<10 mM), the stationary phase may not be fully solvated, causing the propoxy group's partitioning thermodynamics to shift.
Solution: Ensure a minimum buffer capacity of 10-20 mM, utilize a column oven set strictly to 30°C, and equilibrate the column for at least 20 column volumes prior to the first injection.
Visualizing the Workflows
To ensure a systematic approach, follow these logical pathways for method development and troubleshooting.
Caption: Logic flow for 2-Chloro-4-propoxypyrimidin-5-amine HPLC method development and validation.
Caption: Troubleshooting decision tree for resolving peak tailing of basic amine compounds.
Standardized Experimental Protocols
Protocol A: Mobile Phase Preparation & Self-Validating System Equilibration
Causality Focus: Precision in mobile phase preparation dictates the reproducibility of the amine's ionization state.
Aqueous Phase (A) Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of concentrated orthophosphoric acid (H₃PO₄). Mix thoroughly and measure the pH (Target: 2.5 ± 0.1). Filter through a 0.22 µm hydrophilic membrane.
Validation Check: If the pH exceeds 3.0, discard and remake. A higher pH will trigger silanol ionization and subsequent peak tailing[4].
Organic Phase (B) Preparation: Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Acetonitrile is preferred over methanol as it provides lower backpressure and sharper peak shapes for this compound[3].
System Purge: Purge all HPLC lines with their respective solvents for 5 minutes at 5.0 mL/min to eliminate micro-bubbles that cause baseline noise.
Column Equilibration: Install a high-purity Type B C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Equilibrate with the starting gradient composition (e.g., 80% A / 20% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline is completely flat and system pressure is stable (Δ < 2%).
Protocol B: ICH Q2(R2) Linearity and Accuracy Validation Workflow
Causality Focus: Ensuring the method is fit-for-purpose across the entire reporting range.
Stock Solution Preparation: Accurately weigh 10.0 mg of 2-Chloro-4-propoxypyrimidin-5-amine reference standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to yield 1.0 mg/mL. Sonicate for 10 minutes.
Validation Check: Using a diluent that closely matches the initial mobile phase composition prevents solvent-mismatch peak distortion at the column head.
Working Standards (Linearity): Serially dilute the stock solution to create 5 distinct concentration levels encompassing the reportable range (e.g., from the LOQ up to 120% of the target analytical concentration)[1].
Injection & Analysis: Inject each level in triplicate (10 µL injection volume). Plot the peak area response versus concentration.
Statistical Evaluation: Calculate the regression line and correlation coefficient (R²). Evaluate the residuals to ensure a random distribution, confirming true linearity as mandated by the latest ICH Q2(R2) guidelines[7].
Quantitative Data Summaries
Table 2: Optimized Chromatographic Parameters
Parameter
Recommended Setting
Causality / Rationale
Column
Type B C18, 150 x 4.6 mm, 3.5 µm
High purity, base-deactivated silica minimizes secondary silanol interactions[6].
Mobile Phase A
0.1% H₃PO₄ in Water (pH ~2.5)
Fully protonates the C5-amine and suppresses silanol ionization[4].
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity than methanol; provides sharp peak shapes and excellent UV transparency.
Flow Rate
1.0 mL/min
Optimal linear velocity for standard 4.6 mm internal diameter columns.
Column Temp
30°C
Stabilizes partitioning thermodynamics and reduces system backpressure.
Detection
UV at 210–220 nm
Captures maximal absorbance of the substituted pyrimidine ring[2].
Table 3: ICH Q2(R2) Validation Acceptance Criteria
1H and 13C NMR spectra analysis of 2-Chloro-4-propoxypyrimidin-5-amine
An in-depth structural elucidation of pyrimidine derivatives is a critical bottleneck in the early stages of drug discovery. 2-Chloro-4-propoxypyrimidin-5-amine is a highly versatile heterocyclic building block, featurin...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural elucidation of pyrimidine derivatives is a critical bottleneck in the early stages of drug discovery. 2-Chloro-4-propoxypyrimidin-5-amine is a highly versatile heterocyclic building block, featuring a reactive chlorine atom for nucleophilic aromatic substitution (S_NAr), an electron-donating propoxy chain, and a nucleophilic amino group.
To ensure absolute structural confidence before utilizing this compound in downstream synthesis, researchers must rely on rigorous Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This guide provides a comprehensive, comparative analysis of the
1
H and
13
C NMR spectra of 2-chloro-4-propoxypyrimidin-5-amine against common structural analogs and details the causality behind solvent selection and 2D NMR workflows.
Structural Analog Comparison: The Impact of the Propoxy Chain
When analyzing the NMR spectrum of a functionalized pyrimidine, the most effective strategy is to compare the target molecule against known structural analogs. Here, we compare 2-chloro-4-propoxypyrimidin-5-amine (Target) with 2-chloro-4-methoxypyrimidin-5-amine (Analog A)[2] and 2,4-dichloropyrimidin-5-amine (Analog B).
The pyrimidine ring protons are highly sensitive to the electron density dictated by their substituents. The C-6 proton (H-6) is adjacent to the ring nitrogen and the C-5 amino group. Because the amino group is a strong
π
-donor, it shields the H-6 proton, shifting it upfield compared to an unsubstituted pyrimidine.
Replacing the C-4 chlorine (Analog B) with an alkoxy group (methoxy or propoxy) introduces further electron donation into the ring via resonance, slightly shielding the H-6 proton further. However, the primary diagnostic difference lies in the aliphatic region. The propoxy chain breaks the symmetry of the simple methoxy singlet, introducing a distinct first-order splitting pattern (triplet-sextet-triplet) due to adjacent proton coupling (
3JHH≈7.0
Hz).
Table 1: Comparative
1
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
Proton Environment
Target: 4-Propoxy
Analog A: 4-Methoxy
Analog B: 4-Chloro
H-6 (Pyrimidine)
~7.85 ppm (s, 1H)
~7.79 ppm (s, 1H)
~8.05 ppm (s, 1H)
-NH
2
(Amine)
~3.80 ppm (br s, 2H)
~3.83 ppm (br s, 2H)
~4.20 ppm (br s, 2H)
-OCH
2
(Propoxy)
~4.35 ppm (t, 2H)
-
-
-OCH
3
(Methoxy)
-
~4.01 ppm (s, 3H)
-
-CH
2
(Propoxy)
~1.85 ppm (m/sextet, 2H)
-
-
-CH
3
(Propoxy)
~1.05 ppm (t, 3H)
-
-
Table 2: Comparative
13
C NMR Chemical Shifts (CDCl
3
, 100 MHz)
Carbon Environment
Target: 4-Propoxy
Analog A: 4-Methoxy
C-2 (C-Cl)
~152.0 ppm
~152.5 ppm
C-4 (C-O)
~158.5 ppm
~159.2 ppm
C-5 (C-NH
2
)
~128.0 ppm
~128.4 ppm
C-6 (C-H)
~140.5 ppm
~141.0 ppm
-OCH
2
/ -OCH
3
~69.5 ppm
~54.8 ppm
-CH
2
-
~22.1 ppm
-
-CH
3
~10.5 ppm
-
Solvent Effects: CDCl
3
vs. DMSO-d
6
The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the spectral profile, particularly for molecules capable of hydrogen bonding[3].
Causality in CDCl
3
: Chloroform-d is a non-polar, non-hydrogen-bonding solvent. In CDCl
3
, the -NH
2
protons of 2-chloro-4-propoxypyrimidin-5-amine experience rapid chemical exchange and lack stabilization, resulting in a broad, poorly resolved singlet around 3.80 ppm.
Causality in DMSO-d
6
: Dimethyl sulfoxide-d
6
is a strong hydrogen-bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the -NH
2
protons. This interaction strongly deshields the amine protons, shifting their resonance significantly downfield to approximately 5.20 - 5.50 ppm . Furthermore, this hydrogen bonding slows down the proton exchange rate, often sharpening the signal into a distinct, integrable peak.
Strategic Recommendation: For routine structural confirmation of the aliphatic chain, CDCl
3
is preferred due to easier recovery and sharper aliphatic resolution. However, if the -NH
2
integration is ambiguous, running a parallel spectrum in DMSO-d
6
will self-validate the amine presence.
2D NMR Strategy for Unambiguous Assignment
While 1D
1
H and
13
C NMR provide the framework, the pyrimidine core of this molecule contains three quaternary carbons (C-2, C-4, C-5). 1D
13
C NMR alone cannot definitively distinguish between C-2 (attached to Cl) and C-4 (attached to O), as both resonate in the 150-160 ppm range[1].
To break this ambiguity, 2D NMR techniques are mandatory.
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons directly attached to carbons (1-bond distance). This immediately assigns C-6 (~140.5 ppm) by correlating it to H-6 (~7.85 ppm), and maps the propoxy carbon chain.
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2- to 3-bond) carbon-proton interactions.
Crucial Causality: The propoxy -OCH
2
protons (~4.35 ppm) will show a strong 3-bond HMBC cross-peak to the pyrimidine C-4 . This definitively assigns C-4, leaving the remaining downfield quaternary carbon as C-2.
Figure 1: Logical workflow for the unambiguous NMR assignment of pyrimidine derivatives.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition, the following protocol incorporates self-validating checkpoints based on fundamental NMR physics.
Step 1: Sample Preparation
Dissolve 15-20 mg of 2-chloro-4-propoxypyrimidin-5-amine in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v Tetramethylsilane, TMS).
Causality: TMS acts as an internal standard, setting absolute zero (0.00 ppm) to correct for any magnetic field drift.
Step 2: Probe Tuning and Matching
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Tune and match the probe for both
1
H and
13
C frequencies.
Causality: This ensures maximum radiofrequency (RF) power transfer between the coil and the sample, maximizing the Signal-to-Noise Ratio (SNR)—a critical requirement for detecting the low natural abundance (1.1%) of
13
C nuclei.
Step 3: Shimming
Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.
Validation Checkpoint: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It should be < 1.0 Hz. If the peak is broad or asymmetric, the magnetic field (
B0
) is inhomogeneous, which will blur the critical triplet/sextet splitting of the propoxy chain. Re-shim if necessary.
Step 4: Acquisition Parameters
1
H NMR: Set a spectral width of 12 ppm, 16 scans, and a relaxation delay (
D1
) of 2.0 seconds.
13
C NMR: Set a spectral width of 250 ppm, a minimum of 512 scans, and a
D1
of 2.0 seconds with
1
H decoupling (WALTZ-16).
Causality: The
D1
delay ensures that the macroscopic magnetization vector fully returns to the Z-axis (longitudinal relaxation,
T1
) between pulses. If
D1
is too short, the integration values in the
1
H spectrum will be artificially skewed.
Step 5: Processing and Internal Validation
Apply a 0.3 Hz exponential line broadening (LB) function to the
1
H FID and 1.0 Hz to the
13
C FID before Fourier Transformation.
Validation Checkpoint: Integrate the most upfield triplet (~1.05 ppm). Set this integral to exactly 3.00 (representing the terminal -CH
3
group). If the sample is pure and the
D1
was sufficient, the pyrimidine H-6 peak (~7.85 ppm) must integrate to exactly 1.00 ± 0.05 . Any deviation indicates either an impurity or incomplete relaxation.
References
European Patent Office. "Pyrrolopyridineamino Derivatives as MPS1 Inhibitors (EP 2686318 B1)." Google Patents.
Semantic Scholar. "SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies." Molecules, 2022. Available at: [Link]
Architectural Scaffolds in Kinase Inhibitor Design: A Comparative Guide to 4-Alkoxypyrimidin-5-amines
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pyrimidine-based scaffolds for the development of ATP-competitive kinase inhibitors. The pyrimidine core is a privileged structure th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pyrimidine-based scaffolds for the development of ATP-competitive kinase inhibitors. The pyrimidine core is a privileged structure that effectively mimics the adenine ring of ATP. However, the true art of medicinal chemistry lies in the peripheral substitutions.
This guide provides an in-depth technical comparison between two critical building blocks: 2-Chloro-4-methoxypyrimidin-5-amine (CAS: 96833-41-9)[1] and 2-Chloro-4-propoxypyrimidin-5-amine (CAS: 1696064-17-1)[2]. While they differ only by a two-carbon extension on the alkoxy chain, this seemingly minor structural variance dictates profound differences in target selectivity, steric profiling, and synthetic handling.
Physicochemical & Structural Profiling
Before initiating a synthetic campaign, it is critical to understand the foundational properties of your starting materials. The 4-alkoxy group projects directly into the specificity pockets of kinases, while the 2-chloro and 5-amino groups serve as orthogonal reactive handles[3][4].
Table 1: Comparative Physicochemical Properties
Property
2-Chloro-4-methoxypyrimidin-5-amine
2-Chloro-4-propoxypyrimidin-5-amine
CAS Number
96833-41-9
1696064-17-1
Molecular Formula
C5H6ClN3O
C7H10ClN3O
Molecular Weight
159.57 g/mol
187.63 g/mol
Alkoxy Chain
C1 (Methoxy)
C3 (Propoxy)
Steric Footprint
Minimal / Compact
Moderate / Extended
Lipophilicity Contribution
Low (Favors aqueous solubility)
High (Drives hydrophobic interactions)
Primary Application
Mps1 / Compact Hinge Kinases
Aurora Kinases / Extended Sub-pockets
Mechanistic Insights: The Causality of Chain Length
The choice between a methoxy and a propoxy substituent is rarely arbitrary; it is a calculated decision driven by Structure-Activity Relationship (SAR) requirements.
The Methoxy Advantage (Compact Pockets): The methoxy group provides an essential oxygen atom capable of acting as a hydrogen-bond acceptor with active-site residues (e.g., Threonine or Lysine) without demanding significant spatial volume. This is highly advantageous when targeting kinases with rigid or narrow specificity pockets, such as Mps1[4].
The Propoxy Advantage (Hydrophobic Anchoring): The three-carbon propoxy chain forces the molecule to adopt a specific conformation, projecting into adjacent hydrophobic sub-pockets. If the target kinase possesses a flexible or voluminous pocket, the propoxy group displaces high-energy water molecules, resulting in a massive entropic gain and drastically improving binding affinity. Conversely, if the off-target kinase lacks this pocket, the propoxy group causes a severe steric clash, thereby driving selectivity.
Fig 1. Logical relationship between 4-alkoxy chain length and kinase binding pocket selectivity.
Self-Validating Experimental Methodologies
To transform these scaffolds into active inhibitors, two primary reactions are utilized: Nucleophilic Aromatic Substitution (SNAr) at the C2 position, and Amidation at the C5 position. The pyrimidine ring in both compounds is heavily electron-donated by the 4-alkoxy and 5-amino groups, which deactivates the C2-chlorine toward nucleophilic attack. Therefore, specific conditions must be engineered.
Protocol A: Regioselective SNAr at the C2-Position
This protocol couples the pyrimidine core with an aniline derivative to form the hinge-binding motif.
Preparation: In a sealed microwave vial, dissolve 1.0 eq of the 2-chloro-4-alkoxypyrimidin-5-amine and 1.2 eq of the target aniline in N-Methyl-2-pyrrolidone (NMP).
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the aniline for the C2 electrophilic center.
Thermal Activation: Heat the mixture to 120°C for 12 hours. Causality: The electron-rich nature of the 4-alkoxy-5-aminopyrimidine raises the activation energy required for the Meisenheimer complex intermediate. High thermal energy is mandatory.
Self-Validation & Isolation: Cool the reaction to room temperature and dropwise add the mixture into rapidly stirring ice water.
Validation Check: The starting pyrimidine and DIPEA salts are highly soluble in aqueous NMP, whereas the diarylamine product is highly lipophilic. The immediate formation of a dense, filterable precipitate physically validates the success of the SNAr transformation.
Protocol B: Amidation of the C5-Amino Group
Pre-activation: In anhydrous DMF, combine 1.1 eq of the desired carboxylic acid, 1.2 eq of HATU, and 3.0 eq of DIPEA. Stir for 15 minutes. Causality: HATU rapidly converts the acid into a highly reactive HOAt ester, overcoming the poor nucleophilicity of the pyrimidine-bound C5-amine.
Coupling: Add 1.0 eq of the SNAr product from Protocol A. Stir at room temperature for 4 hours.
Self-Validation: Monitor via LC-MS. Validation Check: The starting 5-aminopyrimidine exhibits a specific UV absorbance profile that shifts dramatically upon acylation due to the extended conjugation of the newly formed amide bond.
Fig 2. Step-by-step synthetic workflow for converting 4-alkoxypyrimidine scaffolds into kinase inhibitors.
Quantitative Reactivity Comparison
While the electronic differences between methoxy and propoxy are minimal, the steric bulk of the propoxy chain slightly impedes adjacent reactivity.
The propoxy group slightly increases steric hindrance in the transition state, marginally slowing the SNAr reaction rate.
Amide Coupling at C5
> 90%
80 - 85%
The C3 chain of the propoxy group creates a localized steric shield around the adjacent C5-amine, requiring longer coupling times.
Conclusion
Both 2-chloro-4-methoxypyrimidin-5-amine and 2-chloro-4-propoxypyrimidin-5-amine are indispensable tools in the medicinal chemist's arsenal for developing kinase inhibitors[3]. The methoxy variant excels in targeting compact active sites with high synthetic yields, while the propoxy variant is the scaffold of choice when seeking to exploit hydrophobic sub-pockets for enhanced kinase selectivity. Understanding the steric and electronic interplay of these alkoxy chains ensures robust, self-validating synthetic workflows and optimized drug design.
A Senior Application Scientist's Guide to the Validation of an HPLC Assay for 2-Chloro-4-propoxypyrimidin-5-amine Purity
Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is directly inheri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is directly inherited from its constituent starting materials and intermediates. 2-Chloro-4-propoxypyrimidin-5-amine is a key building block in the synthesis of various targeted therapies. Consequently, ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final drug product.[1][2][3] Even trace impurities can have significant impacts, potentially altering the API's pharmacological profile or introducing toxicity.[1]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5][6] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of 2-Chloro-4-propoxypyrimidin-5-amine. We will explore the causality behind each experimental choice and compare the validated HPLC method with alternative analytical technologies, providing the supporting data necessary for informed decision-making in a drug development setting.
The validation process detailed herein adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[7][8][9]
Part 1: HPLC Method Development & Validation Workflow
The journey from a developed analytical method to a routine quality control tool is paved with rigorous validation. The objective is to demonstrate, with a high degree of assurance, that the method is suitable for its intended purpose.[8][10]
Our experimental workflow is designed to be a self-validating system, where each stage builds upon the last to create a comprehensive picture of the method's performance and limitations.
Caption: High-level workflow for HPLC method development and validation.
Proposed HPLC Method Parameters
The initial method parameters are selected based on the physicochemical properties of 2-Chloro-4-propoxypyrimidin-5-amine and experience with similar pyrimidine derivatives.[11][12] A C18 column is chosen for its versatility in separating moderately polar compounds. A buffered mobile phase ensures consistent ionization of the amine functional group, leading to sharp, symmetrical peaks.
Parameter
Recommended Condition
Justification
HPLC System
Gradient-capable HPLC with UV-Vis Detector
Standard for pharmaceutical analysis.
Column
C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Excellent starting point for separating a wide range of non-polar to moderately polar compounds.[13]
Mobile Phase
A: 0.1% Phosphoric Acid in Water (pH ~3) B: Acetonitrile
A common mobile phase for RP-HPLC. The acidic pH protonates the amine group, improving peak shape and retention.[13]
Elution Mode
Gradient
A gradient elution is necessary to ensure elution of any potential non-polar impurities and re-equilibration of the column.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column.
Detection
UV at 254 nm
Based on the expected chromophore of the pyrimidine ring.
Injection Volume
10 µL
A typical volume to balance sensitivity and peak shape.
Column Temp.
30 °C
Controlled temperature ensures retention time reproducibility.
Diluent
Acetonitrile/Water (50:50, v/v)
Ensures solubility of the analyte and compatibility with the mobile phase.
Validation Parameters: A Deep Dive
We will now systematically validate the method against the core performance characteristics as mandated by ICH Q2(R1).[14][15]
Causality: Specificity is arguably the most critical validation parameter. It demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. Without specificity, the purity value is meaningless. The experiment is designed to challenge the method by intentionally introducing potential interferences.
Experimental Protocol:
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
Impurity Spiking: Prepare a solution of the 2-Chloro-4-propoxypyrimidin-5-amine reference standard spiked with known related substances and potential process impurities.
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure the main peak is spectrally pure and well-resolved from any degradants.
Acceptance Criteria:
The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).
Peak purity analysis (using a PDA detector) should pass, indicating no co-eluting peaks.
Data Summary:
Condition
Resolution from Analyte
Peak Purity Index
Result
Blank
N/A
N/A
Pass
Spiked Impurities
> 2.5 for all known impurities
> 0.999
Pass
Acid Hydrolysis
> 3.0 from major degradant
> 0.999
Pass
Base Hydrolysis
> 2.8 from major degradant
> 0.999
Pass
Oxidation (H₂O₂)
> 3.5 from major degradant
> 0.999
Pass
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. This is fundamental for accurate quantitation. The range is the interval over which this proportionality is established and where the method is shown to have acceptable accuracy and precision.
Experimental Protocol:
Prepare a series of at least five calibration standards of 2-Chloro-4-propoxypyrimidin-5-amine, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (R²) should be ≥ 0.999.
The y-intercept should be close to zero.
Data Summary:
Concentration (µg/mL)
Mean Peak Area (n=3)
1 (LOQ)
15,234
50
755,890
100 (Target)
1,510,450
125
1,888,120
150
2,265,990
Correlation Coefficient (R²)
0.9998
Result
Pass
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies. This confirms that the method provides a result that is not biased by systemic errors.
Experimental Protocol:
Spike a placebo (or a sample of known purity) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Data Summary:
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80
79.1
98.9
100%
100
100.5
100.5
120%
120
119.2
99.3
Mean Recovery
99.6
Result
Pass
Causality: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Evaluates the method's reproducibility under varied conditions within the same lab (different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Analyze six replicate preparations of a homogeneous sample at the target concentration.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Acceptance Criteria:
RSD for repeatability should be ≤ 1.0%.
RSD for intermediate precision should be ≤ 2.0%.
Data Summary:
Parameter
Purity Assay Results (%) (n=6)
Mean (%)
RSD (%)
Result
Repeatability
99.5, 99.6, 99.4, 99.5, 99.7, 99.5
99.53
0.11
Pass
Intermediate Precision
99.3, 99.4, 99.2, 99.5, 99.1, 99.3
99.30
0.15
Pass
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8] These are critical for impurity analysis, as they define the lower boundary of the method's capability.
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
The LOQ is then confirmed by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).
Data Summary:
Parameter
Value (µg/mL)
LOD
0.3
LOQ
1.0
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Systematically vary key parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).
Analyze a system suitability solution under each condition.
Evaluate the impact on critical parameters like retention time, resolution, and tailing factor.
Acceptance Criteria:
System suitability parameters (resolution, tailing factor, etc.) must still pass under all varied conditions.
Part 2: Comparison with Alternative Analytical Technologies
While the validated HPLC method is robust and reliable, it is essential for a modern laboratory to understand its performance in the context of other available technologies.
High-Performance Liquid Chromatography (HPLC) - The Validated Method
Strengths: Highly robust, reliable, and the global standard for pharmaceutical quality control. The vast majority of pharmacopeial methods are HPLC-based.[16] It is versatile for non-volatile and thermally unstable compounds.[17]
Limitations: Run times can be relatively long (e.g., 20-60 minutes), and it consumes a significant amount of organic solvent, which has cost and environmental implications.[18]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more modern form of liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), requiring instrumentation capable of handling much higher backpressures.
Comparative Advantage: The primary advantage is a significant reduction in analysis time (typically by a factor of 5-10) and solvent consumption, leading to higher throughput and greener chemistry.[6][19] Resolution is also generally improved. Recent updates to USP General Chapter <621> provide a framework for modernizing existing HPLC methods to UPLC platforms without full revalidation, making this an attractive option for lifecycle management.[20][21]
Considerations: Requires specialized UPLC instrumentation. The method would need to be formally transferred and verified on the UPLC system.
Performance Data Comparison (Hypothetical):
Parameter
Validated HPLC Method
Equivalent UPLC Method
Run Time
25 minutes
4 minutes
Solvent Consumption
~25 mL per run
~2 mL per run
Resolution (Critical Pair)
2.8
3.5
Gas Chromatography (GC)
GC is a powerful separation technique where the mobile phase is a gas.
Comparative Advantage: GC offers very high separation efficiency and is extremely fast for volatile compounds. It is the method of choice for analyzing residual solvents.[6][22]
Limitations for This Application: GC is fundamentally unsuitable for analyzing 2-Chloro-4-propoxypyrimidin-5-amine. The technique requires the analyte to be volatile and thermally stable.[18][23] This compound, being a moderately sized, polar molecule with a relatively high boiling point, would likely decompose at the high temperatures required for volatilization in the GC inlet, making accurate and reproducible analysis impossible. This illustrates the importance of selecting an analytical technique based on the physicochemical properties of the analyte.
Caption: Suitability of analytical techniques for the target analyte.
Conclusion
This guide has detailed the systematic validation of a reversed-phase HPLC method for determining the purity of the pharmaceutical intermediate 2-Chloro-4-propoxypyrimidin-5-amine. Through rigorous testing of specificity, linearity, accuracy, precision, and robustness, the method has been demonstrated to be suitable for its intended purpose in a regulated quality control environment. The experimental data, presented in a clear, tabular format, confirms that the method meets all predefined acceptance criteria based on ICH guidelines.
Furthermore, a comparison with alternative technologies highlights the validated HPLC method as a robust and reliable choice. While UPLC presents a compelling opportunity for method modernization to increase efficiency and reduce environmental impact, GC is shown to be fundamentally unsuitable for this non-volatile analyte. This comparative analysis provides researchers and drug development professionals with the necessary data and scientific rationale to select the most appropriate analytical strategy for ensuring the quality of critical pharmaceutical intermediates.
References
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation . Bioanalytical Systems, Inc. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . AZoM. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation . Slideshare. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Waters Corporation. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . International Journal of Pharmaceutical Sciences and Research. [Link]
Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . International Journal of Research and Analytical Reviews. [Link]
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods . Therapeutic Goods Administration. [Link]
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . Veeprho. [Link]
Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review . Medwin Publishers. [Link]
The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]
HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]
Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell. [Link]
Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products . PubMed. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]
HPLC vs GC: Choosing the Right Chromatography Technique . Lab Manager. [Link]
Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method . Der Pharma Chemica. [Link]
HPLC vs GC - A Beginner's Guide . Chromatography Today. [Link]
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column . SIELC. [Link]
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative . Pelagia Research Library. [Link]
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . HELDA. [Link]
Reactivity Comparison Guide: 2-Chloro-4-propoxypyrimidin-5-amine vs. Standard Halogenated Pyrimidines
Executive Summary For medicinal chemists and drug development professionals, functionalizing the pyrimidine core is a cornerstone of modern synthetic strategy. While standard polyhalogenated pyrimidines offer predictable...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For medicinal chemists and drug development professionals, functionalizing the pyrimidine core is a cornerstone of modern synthetic strategy. While standard polyhalogenated pyrimidines offer predictable reactivity, highly substituted derivatives like 2-Chloro-4-propoxypyrimidin-5-amine present unique synthetic challenges. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-4-propoxypyrimidin-5-amine against other common halopyrimidines, detailing the mechanistic causality behind its behavior and providing field-proven, self-validating protocols to overcome its inherent electronic deactivation.
To successfully functionalize a pyrimidine ring, one must first understand the intrinsic electronic landscape of the heterocycle.
The Baseline Rule of Pyrimidine Reactivity:
In unsubstituted or polyhalogenated pyrimidines, the general order of reactivity toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) strictly follows the order C4 > C2 > C5[1]. The C4 and C6 positions are the most electron-deficient due to direct conjugation with the electronegative nitrogen atoms, making them highly susceptible to oxidative addition by Pd(0) or attack by nucleophiles and thus the most reactive[2].
The Deactivation of 2-Chloro-4-propoxypyrimidin-5-amine:
In our target molecule, the only available handle for functionalization is the C2-Cl bond. However, this bond is flanked by two potent electron-donating groups (EDGs): a 4-propoxy group and a 5-amino group.
Causality: Both the oxygen and nitrogen atoms possess lone pairs that donate electron density into the pyrimidine
π
-system via strong mesomeric (+M) effects. This electron donation fills the
π∗
antibonding orbitals of the ring, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy which guides site selectivity and dampens electrophilicity[3].
Result: The C2 position becomes severely deactivated. The activation energy required for a Pd(0) species to undergo oxidative addition into the C2-Cl bond is drastically increased. Similarly, the formation of the negatively charged Meisenheimer complex required for SNAr is thermodynamically destabilized.
Electronic deactivation of the C2-Cl bond by electron-donating 4-propoxy and 5-amino groups.
Comparative Performance Data
To contextualize this deactivation, the table below summarizes the relative reactivity of 2-Chloro-4-propoxypyrimidin-5-amine against standard halopyrimidine benchmarks.
Substrate
Suzuki-Miyaura Reactivity (C2)
SNAr Reactivity (C2)
Primary Electronic Effect
2,4-Dichloropyrimidine
Very High (Requires strict chemoselectivity control to avoid C4 coupling)
Very High
Strong electron-withdrawing (-I) effects from dual halogens.
2-Chloropyrimidine
High
High
Neutral (Baseline pyrimidine electrophilicity).
2-Chloro-5-aminopyrimidine
Moderate to Low
Moderate to Low
+M effect from 5-amino deactivates C2 requiring specialized coupling conditions[4].
2-Chloro-4-propoxypyrimidin-5-amine
Low (Requires highly active bulky ligands like XPhos)
Low (Requires elevated thermal/microwave input)
Strong dual +M effects from 4-propoxy & 5-amino groups.
Self-Validating Experimental Protocols
Optimized functionalization workflow for 2-Chloro-4-propoxypyrimidin-5-amine.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Achieve >85% conversion of the deactivated C2-Cl bond using a highly active dialkylbiaryl phosphine precatalyst.
Reagent Assembly: In a flame-dried Schlenk flask, combine 2-Chloro-4-propoxypyrimidin-5-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three rigorous freeze-pump-thaw cycles.
Causality: Oxygen must be strictly excluded. Pd(0) complexes bearing electron-rich ligands like XPhos are exquisitely sensitive to oxidation, which would terminate the catalytic cycle before the challenging oxidative addition step can occur.
Catalyst Addition: Under a positive stream of Argon, add XPhos Pd G2 (0.05 equiv).
Causality: The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition into the electron-enriched C2-Cl bond while preventing catalyst deactivation.
Thermal Activation: Seal the flask and heat to 100 °C for 12 hours.
In-Process Validation: At 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Self-Validation Check: You must observe the disappearance of the starting material mass [M+H]+ and the emergence of the product mass. If unreacted pyrimidine remains but the boronic acid is depleted, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid and continue heating.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Displace the deactivated C2-Cl with an aliphatic secondary amine (e.g., morpholine).
Assembly: In a heavy-walled microwave-safe vial, combine 2-Chloro-4-propoxypyrimidin-5-amine (1.0 equiv), the secondary amine (3.0 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 45 minutes.
Causality: The +M effects of the propoxy and amino groups severely destabilize the required anionic Meisenheimer intermediate. Standard reflux conditions (e.g., EtOH at 80 °C) will not provide sufficient kinetic energy. Microwave irradiation ensures rapid, uniform superheating to force the displacement.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1).
Self-Validation Check: The successful SNAr product will typically elute as a significantly more polar spot (lower Rf) than the starting material due to the introduction of the basic amine moiety.
Workup: Quench the reaction by pouring the mixture into ice-cold water. The highly polar SNAr product will often precipitate directly. Filter, wash with cold water, and dry under high vacuum.
References
Source: National Institutes of Health (NIH)
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions
Source: BenchChem
URL
A Guide to the Crystallographic Validation of 2-Chloro-4-propoxypyrimidin-5-amine and Its Analogs in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of the entire discovery and development pipeline...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of the entire discovery and development pipeline. For researchers and drug development professionals, the precise knowledge of a compound's solid-state architecture, including its crystal packing and intermolecular interactions, is paramount for understanding its physicochemical properties, ensuring batch-to-batch consistency, and protecting intellectual property. This guide provides an in-depth technical comparison and validation workflow for 2-Chloro-4-propoxypyrimidin-5-amine, a key intermediate in medicinal chemistry, contextualized through a comparative analysis with structurally related pyrimidine derivatives.
The pyrimidine scaffold is a cornerstone in the design of a vast array of therapeutic agents, particularly kinase inhibitors. The specific substitution pattern of 2-Chloro-4-propoxypyrimidin-5-amine offers a versatile platform for further chemical modification. However, before its full potential can be realized in a drug development program, its solid-state properties must be rigorously characterized. X-ray diffraction (XRD) stands as the gold standard for this purpose, providing unequivocal structural data at the atomic level.[1]
This guide will navigate the reader through the principles and practical application of both single-crystal and powder X-ray diffraction for the structural validation of novel chemical entities, using 2-Chloro-4-propoxypyrimidin-5-amine as a focal point and drawing comparisons with publicly available data for analogous structures.
The Imperative of Solid-State Characterization
The arrangement of molecules in a crystal lattice dictates several critical properties of an active pharmaceutical ingredient (API) or its intermediates. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, dissolution rate, stability, and bioavailability.[2][3][4] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), therefore mandate thorough solid-state characterization to ensure the quality, safety, and efficacy of pharmaceutical products.[5]
X-ray diffraction techniques are indispensable for:
Absolute Structure Confirmation: Unambiguously determining the molecular structure, including stereochemistry.[1]
Polymorph Screening: Identifying and characterizing different crystalline forms.[5]
Purity and Crystalline Phase Analysis: Quantifying the crystalline and amorphous content in a sample.[6]
Stability Studies: Monitoring for any changes in the crystalline form under various storage conditions.[2]
Comparative Crystallographic Data
While, as of this guide's publication, a public crystal structure for 2-Chloro-4-propoxypyrimidin-5-amine is not available in the Cambridge Structural Database (CSD), we can infer its likely crystallographic properties and compare them with known structures of similar pyrimidine derivatives.[7][8] For this comparative analysis, we will utilize the published data for 2-Chloropyrimidin-4-amine and 5-Bromo-2-chloropyrimidin-4-amine.[9][10]
Table 1: Comparison of crystallographic parameters. The values for 2-Chloro-4-propoxypyrimidin-5-amine are hypothetical predictions based on common packing motifs for small organic molecules.
The choice of a monoclinic crystal system, and specifically the P2₁/c space group, is a common observation for small organic molecules, offering efficient packing arrangements.[9][10] The larger unit cell volume predicted for the title compound is a direct consequence of the additional propoxy group, which increases the molecular volume.
Experimental Validation Workflow: A Step-by-Step Guide
The following protocols outline the necessary steps for a comprehensive crystallographic validation of a new chemical entity like 2-Chloro-4-propoxypyrimidin-5-amine.
Part 1: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] The primary challenge often lies in growing a single crystal of suitable size and quality.
Experimental Protocol for Single-Crystal Growth and Analysis
Crystal Growth:
Causality: The goal is to achieve slow crystallization to allow for the orderly arrangement of molecules into a well-defined lattice. Rapid precipitation often leads to amorphous material or poorly-diffracting microcrystals.
Method: Slow evaporation is a common and effective technique. Dissolve the purified 2-Chloro-4-propoxypyrimidin-5-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. Alternative methods include vapor diffusion and slow cooling of a saturated solution.
Crystal Selection and Mounting:
Causality: A suitable crystal should be a single, well-formed entity, free of cracks or inclusions, and of an appropriate size (typically 0.1-0.3 mm in all dimensions) for the X-ray beam.
Method: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
Data Collection:
Causality: A modern diffractometer is used to rotate the crystal in the X-ray beam and collect the diffraction pattern from multiple orientations. This ensures a complete dataset for structure solution.
Method: Mount the goniometer head on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full data collection strategy is then devised to measure the intensities of a large number of reflections to a desired resolution.
Structure Solution and Refinement:
Causality: The collected diffraction data (a set of reflection intensities and positions) is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure.
Method: Software packages such as SHELXT are used for structure solution via intrinsic phasing methods.[13] The resulting atomic model is then refined against the experimental data using a full-matrix least-squares method with programs like SHELXL.[13] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in an accurate molecular structure.
A Researcher's Comprehensive Guide to the Safe Handling of 2-Chloro-4-propoxypyrimidin-5-amine
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Chloro-4-propoxypyrimidin-5-amine. As a Senior Application Scientist, my objective is to move beyond mere compliance and inst...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Chloro-4-propoxypyrimidin-5-amine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that every researcher, scientist, and drug development professional can work with this compound with confidence and precision. The protocols outlined below are designed to be a self-validating system of safety, grounded in established scientific principles and regulatory standards.
Hazard Analysis and Risk Mitigation: Understanding the Compound
2-Chloro-4-propoxypyrimidin-5-amine is a substituted pyrimidine derivative. The reactivity that makes such compounds valuable synthetic building blocks also necessitates a thorough understanding of their potential hazards.[1] The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:
Table 1: GHS Hazard Classifications for 2-Chloro-4-propoxypyrimidin-5-amine.
The core principle of our safety protocol is the "Hierarchy of Controls." This approach prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures.
For 2-Chloro-4-propoxypyrimidin-5-amine, elimination or substitution is often not feasible in a research context. Therefore, our primary focus is on robust Engineering Controls and diligent use of Personal Protective Equipment (PPE) .
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for good engineering controls and safe work practices but is essential for preventing direct contact.[4] All personnel handling this compound must adhere to the following PPE standards:
To prevent skin contact and irritation (H315). Gloves must be inspected before use and disposed of properly after handling.[6][7]
Eye & Face Protection
ANSI-approved safety goggles with side-shields or a face shield.[6][8]
To protect against splashes and dust, preventing serious eye damage (H318).[5]
Skin & Body Protection
Fully-buttoned laboratory coat, long pants, and closed-toe shoes.[5]
To prevent accidental skin exposure.[6] Consider a disposable gown for larger quantities.[8]
Respiratory Protection
Work must be conducted in a certified chemical fume hood.[1][4][9]
To avoid inhalation, which may cause respiratory irritation and dizziness (H336).[10]
Table 2: Required PPE for Handling 2-Chloro-4-propoxypyrimidin-5-amine.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental integrity.
Caption: Standard operational workflow for handling the compound.
Step 1: Preparation
Fume Hood Verification: Ensure the chemical fume hood is operational and certified. All work with this compound must be performed within the fume hood.[1]
PPE Inspection: Don all PPE as specified in Table 2. Inspect gloves for any signs of degradation or punctures before use.[6]
Material Assembly: Gather all necessary equipment, reagents, and waste containers before starting the procedure to minimize movement in and out of the fume hood.
Step 2: Handling and Weighing
Location: All transfers and weighing of the solid compound must occur within the fume hood to contain any dust or particulates.[4]
Technique: Handle the compound gently to avoid creating dust.[4] If the material is a fine powder, consider using a spatula that minimizes aerosolization.
Quantity: Use only the smallest practical quantity required for the experiment.[5]
Step 3: Storage
Container: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of an exposure or spill.[1]
Situation
Response Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[9][10]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
Ingestion
Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9][11]
Small Spill
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[13] Clean the spill area with an appropriate solvent and then soap and water.
Large Spill
Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[12]
Table 3: Emergency Response Protocols.
Disposal Plan: Responsible Waste Management
All waste containing chlorinated pyrimidines must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination.
Waste Segregation: This compound should be segregated as chlorinated organic waste. Do not mix it with non-halogenated waste streams.[14]
Containerization: Collect all waste (including contaminated gloves, wipes, and weighing paper) in a designated, properly sealed, and clearly labeled hazardous waste container.[14] The label must include the full chemical name: "2-Chloro-4-propoxypyrimidin-5-amine".[14]
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[1] Arrange for pickup by your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain.[1]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research outcomes while ensuring the well-being of yourself and your colleagues.
References
Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Applic
2-Aminopyrimidine SDS, 109-12-6 Safety D
15 - SAFETY D
SAFETY D
Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
Safety D
Safety D
Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. Benchchem.
12 - SAFETY D
SAFETY D
2-CHLORO-4-PHENYLPYRIDINE SDS, 42260-39-9 Safety D
Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.
SAFETY D
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
2-chloro-4-propoxypyrimidine — Chemical Substance Inform